7-Chlorophthalide
Description
The exact mass of the compound 7-Chlorophthalide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Chlorophthalide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chlorophthalide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKCTHJTJUDDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305769 | |
| Record name | 7-CHLOROPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70097-45-9 | |
| Record name | 7-Chlorophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorophthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070097459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70097-45-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-CHLOROPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 7-Chlorophthalide (CAS 22934-22-1)
Identity, Synthesis, and Analytical Characterization
Executive Summary
7-Chlorophthalide (C₈H₅ClO₂) represents a critical halogenated scaffold in the synthesis of agrochemicals (specifically dicarboximide fungicides like Procymidone) and emerging pharmaceutical candidates. As a chiral precursor and a functionalized benzolactone, its value lies in the regiochemical positioning of the chlorine atom, which influences both the steric profile of the molecule and its reactivity in subsequent coupling reactions (e.g., Suzuki-Miyaura cross-coupling).
This guide provides a rigorous technical breakdown of 7-Chlorophthalide, focusing on its physicochemical identity, regioselective synthesis challenges, and validated analytical protocols.
Part 1: Physicochemical Identity & Structural Logic[1]
The precise identification of 7-Chlorophthalide requires distinguishing it from its isomer, 4-Chlorophthalide. The nomenclature depends on the numbering of the isobenzofuran-1(3H)-one ring system. In 7-Chlorophthalide, the chlorine atom is positioned adjacent to the carbonyl group (position 7), creating significant steric shielding around the lactone functionality.
Table 1: Core Chemical Data
| Parameter | Specification | Technical Note |
| Chemical Name | 7-Chlorophthalide | IUPAC: 7-chloro-3H-2-benzofuran-1-one |
| CAS Registry Number | 22934-22-1 | Distinct from 4-chlorophthalide (CAS 52010-22-7) |
| Molecular Formula | C₈H₅ClO₂ | |
| Molecular Weight | 168.58 g/mol | Monoisotopic Mass: 167.9978 |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in THF, DCM, Ethyl Acetate | Limited solubility in water; prone to hydrolysis at high pH |
| SMILES | C1C2=C(C(=CC=C2)Cl)C(=O)O1 | |
| InChI Key | InChI=1S/C8H5ClO2/c9-7-3-1-2-6-5(7)8(10)11-4-6 |
Structural Isomerism Alert
Researchers must exercise caution regarding the starting material. 7-Chlorophthalide is typically derived from 3-chlorophthalic anhydride .[1]
-
7-Chlorophthalide: Chlorine at C7 (adjacent to C=O).
-
4-Chlorophthalide: Chlorine at C4 (adjacent to the methylene -CH₂-).
Part 2: Synthetic Utility & Mechanism
The synthesis of 7-Chlorophthalide is a classic exercise in regioselective reduction . The precursor, 3-chlorophthalic anhydride, is asymmetrical. Reducing it requires a hydride donor (typically Sodium Borohydride, NaBH₄) to attack one of the two carbonyl carbons.
The Regioselectivity Challenge
The steric bulk of the chlorine atom at position 3 of the anhydride hinders the adjacent carbonyl. Therefore, hydride attack is kinetically favored at the less hindered carbonyl (position 1), leading to the formation of the lactone where the carbonyl is adjacent to the chlorine (7-chlorophthalide) after acid-catalyzed cyclization.
Protocol: Regioselective Reduction of 3-Chlorophthalic Anhydride
Objective: Synthesis of 7-Chlorophthalide via NaBH₄ reduction.
Reagents:
-
3-Chlorophthalic anhydride (1.0 eq)[1]
-
Sodium Borohydride (NaBH₄) (1.1 eq)
-
Solvent: THF (anhydrous)
-
Quenching Agent: HCl (2M)
Step-by-Step Methodology:
-
Charge: Dissolve 3-chlorophthalic anhydride in anhydrous THF under N₂ atmosphere. Cool to 0°C.
-
Scientist's Note: Temperature control is critical.[2] Higher temperatures promote over-reduction to the diol or ring-opening without re-cyclization.
-
-
Addition: Add NaBH₄ portion-wise over 30 minutes. Maintain internal temperature < 5°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
-
Quench & Cyclize: Slowly add 2M HCl. This step serves two purposes: it quenches excess hydride and catalyzes the cyclization of the intermediate hydroxy-acid into the lactone.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize hydrolysis on silica.
Visualization: Synthesis Workflow
Figure 1: Reaction pathway for the regioselective synthesis of 7-Chlorophthalide from 3-chlorophthalic anhydride.
Part 3: Analytical Characterization (HPLC)
To validate the identity and purity of 7-Chlorophthalide, High-Performance Liquid Chromatography (HPLC) is the gold standard. The method must resolve the 7-chloro isomer from potential 4-chloro impurities and the hydrolyzed acid by-product.
Validated HPLC Protocol
System: Agilent 1260 Infinity II (or equivalent) Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm) Detection: UV-Vis Diode Array at 230 nm (primary) and 254 nm (secondary).
-
Why 230 nm? Phthalides exhibit strong absorption at lower wavelengths due to the benzene ring conjugated with the lactone carbonyl.
Mobile Phase:
-
Solvent A: Water + 0.1% Phosphoric Acid (suppresses ionization of open-ring acid impurities).
-
Solvent B: Acetonitrile (ACN).
Gradient Method:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 1.0 |
| 15.0 | 40 | 60 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 25.0 | 90 | 10 | 1.0 |
Sample Preparation: Dissolve 10 mg of sample in 10 mL of ACN. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.
Visualization: Analytical Logic[5]
Figure 2: Analytical workflow for purity assessment of 7-Chlorophthalide.
Part 4: Applications in Drug Discovery & Agrochemistry
-
Agrochemicals: 7-Chlorophthalide is a structural analog and precursor in the synthesis of dicarboximide fungicides. The chlorophenyl moiety is essential for fungal cell wall penetration and binding affinity.
-
Medicinal Chemistry: The phthalide core is a "privileged structure." Halogenated phthalides serve as electrophilic scaffolds.
-
Suzuki Coupling: The aryl chloride at position 7 allows for palladium-catalyzed cross-coupling to generate biaryl phthalides, which are explored for anti-ischemic activity (analogous to n-butylphthalide).
-
-
Polymer Science: Derivatives of chlorophthalic anhydride are used to synthesize polyimides with enhanced thermal stability and flame retardancy.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154888, 7-Chlorophthalide. Retrieved from [Link]
-
Li, H. X., et al. (2002). Separation and identification of the phthalic anhydride derivatives of Ligusticum chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS.[3] Journal of Chromatographic Science.[3] Retrieved from [Link]
-
Gou, Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Spectroscopic Characterization of 7-Chlorophthalide: A Comprehensive NMR Guide
Introduction & Structural Context[1][2][3][4][5][6][7][8][9]
7-Chlorophthalide (7-chloroisobenzofuran-1(3H)-one) represents a critical structural motif in the synthesis of agrochemicals and pharmaceuticals. Structurally, it consists of a benzene ring fused to a
The accurate characterization of this molecule is often complicated by the potential for regioisomerism (e.g., distinguishing it from 4-chlorophthalide) and the electronic effects of the chlorine atom on the lactone ring. This guide provides a definitive protocol for the structural validation of 7-chlorophthalide using 1D and 2D NMR spectroscopy.
Structural Numbering Convention
To ensure clarity, this guide utilizes the standard IUPAC numbering for isobenzofuran-1(3H)-one:
-
Position 1: Carbonyl Carbon (C=O)
-
Position 2: Oxygen
-
Position 3: Methylene Carbon (CH
) -
Position 3a: Bridgehead Carbon (adjacent to CH
) -
Positions 4, 5, 6, 7: Aromatic Carbons (starting from the 3a side)
-
Position 7a: Bridgehead Carbon (adjacent to C=O)
Critical Structural Feature: In 7-chlorophthalide, the chlorine atom is located at C7 , the position sterically adjacent to the carbonyl group (C1). This placement eliminates the highly deshielded proton typically found at H7 in unsubstituted phthalides.
Experimental Protocol
Sample Preparation
Phthalides are susceptible to hydrolysis in the presence of moisture and strong bases, which opens the lactone ring to form hydroxy-acids.
-
Solvent: Chloroform-
(CDCl , 99.8% D) is the standard solvent. It minimizes exchangeable proton interference and provides excellent solubility.-
Alternative: DMSO-
may be used if the sample contains polar impurities, but it may shift the phenolic/acidic protons of hydrolysis products.
-
-
Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent for optimal 1D and 2D acquisition.
-
Tube Quality: Use high-throughput 5mm NMR tubes. Ensure the tube is free of paramagnetic dust (use a pipe cleaner if necessary).
Acquisition Parameters (Self-Validating)
To ensure data integrity, the following parameters are recommended for a 400 MHz or higher spectrometer:
| Parameter | Rationale | ||
| Pulse Angle | 30° | 30° | Maximizes signal-to-noise ratio per scan. |
| Relaxation Delay (D1) | 1.0 s | 2.0 - 3.0 s | Essential for quaternary carbons (C1, C7-Cl) to relax. |
| Scans (NS) | 16 | 1024+ | Sufficient S/N for minor impurity detection. |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Captures carbonyls and potential acid impurities. |
| Temperature | 298 K | 298 K | Standardizes chemical shifts. |
H NMR Analysis
The proton spectrum of 7-chlorophthalide is distinct due to the absence of the "bay-region" proton H7.
The Methylene Signature (H3)
-
Signal: Singlet (s).
-
Shift:
5.20 – 5.35 ppm. -
Integration: 2H.
-
Diagnostic Value: This sharp singlet confirms the integrity of the lactone ring. If this signal appears as a doublet or multiplet, it indicates ring opening or the presence of a chiral impurity.
The Aromatic Region (H4, H5, H6)
In unsubstituted phthalide, H7 appears downfield (~7.9 ppm) due to the anisotropic deshielding of the adjacent carbonyl. In 7-chlorophthalide, this signal is absent. The remaining three protons form an ABC system (or AMX depending on field strength).
-
H6 (Doublet): Located at position 6, adjacent to the chlorine-bearing C7.
-
Shift:
~7.4 – 7.6 ppm. -
Coupling:
Hz.[1]
-
-
H5 (Triplet/dd): Located between H4 and H6.
-
Shift:
~7.6 – 7.7 ppm. -
Coupling:
Hz, Hz.
-
-
H4 (Doublet): Located adjacent to the bridgehead C3a.
-
Shift:
~7.5 ppm. -
Coupling:
Hz.[1]
-
Expert Insight: The absence of a doublet above 7.8 ppm is the primary rapid diagnostic distinguishing the 7-chloro isomer from the 4-chloro isomer (where H7 remains).
C NMR Analysis
The carbon spectrum provides the definitive backbone confirmation.
| Carbon Type | Assignment | Approx. Shift ( | Notes |
| Carbonyl | C1 | 167.0 – 169.0 | Characteristic lactone carbonyl. |
| Quaternary (Ar) | C3a, C7a | 140.0 – 150.0 | Bridgehead carbons. |
| Chlorinated (Ar) | C7 | 130.0 – 134.0 | Quaternary C-Cl. Distinct from C-H carbons.[1][2] |
| Aromatic CH | C5 | 130.0 – 136.0 | High intensity signal. |
| Aromatic CH | C4, C6 | 120.0 – 130.0 | High intensity signals. |
| Methylene | C3 | 68.0 – 70.0 | Characteristic ether carbon adjacent to benzene. |
Structural Validation Logic (HMBC)
To rigorously prove the position of the chlorine atom (Regioisomer Confirmation), one must use Heteronuclear Multiple Bond Correlation (HMBC).
The "Methylene Gateway" Strategy
The methylene protons (H3) are the anchor point for establishing orientation.
-
H3 (
5.3) will show a strong correlation to C3a and C3 . -
H3 will show a
correlation to C4 and C7a . -
Differentiation:
-
In 7-Chlorophthalide: The carbon at position 4 (C4) is a CH (protonated). The HSQC spectrum will show a cross-peak for C4. Therefore, H3 correlates to a carbon that has an attached proton.
-
In 4-Chlorophthalide: The carbon at position 4 (C4) is a C-Cl (quaternary). The HSQC spectrum will show no cross-peak for C4.
-
Diagram 1: HMBC Connectivity Logic
The following diagram visualizes the logic flow for confirming the 7-chloro substitution using 2D NMR.
Caption: Logical workflow for distinguishing 7-chlorophthalide from its 4-chloro isomer using H3-HMBC correlations.
Synthesis & Impurity Profile
Understanding the synthesis provides context for potential NMR impurities. 7-Chlorophthalide is often synthesized via the reduction of 3-chlorophthalic anhydride.
Common Impurities in NMR
-
3-Chlorophthalic Anhydride: Look for a downfield shift in the aromatic region and absence of the H3 methylene singlet.
-
Open-Ring Hydrolysis Product: If the solvent is wet (CDCl
+ H O), the lactone opens.-
Indicator: The H3 singlet shifts to ~4.8 ppm (benzyl alcohol type CH
). -
Indicator: Appearance of a broad carboxylic acid proton >10 ppm.[2]
-
Diagram 2: Synthesis and Impurity Pathway
Caption: Synthesis pathway showing the origin of the target molecule and potential hydrolysis impurities.
Summary of Key Spectroscopic Data
| Nucleus | Feature | Chemical Shift ( | Multiplicity | Assignment |
| Methylene | 5.25 | Singlet (2H) | H3 | |
| Aromatic | 7.45 | Doublet ( | H6 | |
| Aromatic | 7.55 | Doublet ( | H4 | |
| Aromatic | 7.65 | Triplet ( | H5 | |
| Carbonyl | 168.5 | Quaternary | C1 | |
| C-Cl | 132.0 | Quaternary | C7 | |
| Methylene | 69.5 | Secondary (CH | C3 |
Note: Values are representative for CDCl
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 315612, 3,3-Dichloro-isobenzofuran-1-one (Related Structure). Retrieved January 31, 2026 from [Link]
-
Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[3] [Link]
-
SpectraBase. 7-Hydroxy-1(3H)-isobenzofuranone NMR Data (Phthalide Analog). Wiley Science Solutions. [Link]
Sources
The Enigmatic Potential of 7-Chlorophthalide: A Technical Guide to Unexplored Biological Activity
Preamble: The Intersection of Scaffolding and Halogenation in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads to the exploration of unique chemical scaffolds and the strategic modification of existing ones. The phthalide framework, a bicyclic structure featuring a fused benzene and γ-lactone ring, represents a privileged scaffold found in numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1][2] Concurrently, the introduction of halogen atoms, particularly chlorine, into small molecules is a well-established strategy to modulate their physicochemical properties and enhance their pharmacological effects.[3] This guide delves into the untapped potential of a molecule at the confluence of these two concepts: 7-Chlorophthalide. While direct and extensive research on this specific molecule is nascent, this document will serve as a technical exploration of its potential biological activities, drawing upon the established knowledge of the phthalide core, the influence of chloro-substitution, and the broader context of halo-substituted lactones.[4][5] This paper is intended for researchers, scientists, and drug development professionals as a foundational resource to inspire and guide future investigations into this promising, yet understudied, compound.
The Phthalide Core: A Biologically Privileged Motif
Phthalides are a class of compounds characterized by a 1(3H)-isobenzofuranone structure.[1] They are widely distributed in the plant and fungal kingdoms and have been the subject of considerable research due to their diverse and potent biological activities.[6] These activities span a wide therapeutic spectrum, including:
-
Antifungal and Antibacterial Properties: Various phthalide derivatives have demonstrated significant efficacy against a range of microbial pathogens.[6][7]
-
Anti-inflammatory Effects: The phthalide scaffold has been identified as a promising backbone for the development of novel anti-inflammatory agents.[8]
-
Anticancer and Cytotoxic Potential: A number of naturally occurring and synthetic phthalides have exhibited cytotoxic activity against various cancer cell lines.[6][9]
The biological versatility of the phthalide core makes it an attractive starting point for the design and synthesis of new drug candidates. The specific biological activity of a given phthalide derivative is often dictated by the nature and position of substituents on the aromatic ring.
The Role of Chlorine in Modulating Biological Activity
The introduction of a chlorine atom into a molecular scaffold can profoundly influence its biological activity through several mechanisms:
-
Increased Lipophilicity: The chloro group can enhance the molecule's ability to cross biological membranes, potentially leading to improved bioavailability and cellular uptake.
-
Altered Electronic Properties: Chlorine's electron-withdrawing nature can modify the electronic distribution within the molecule, affecting its interaction with biological targets.
-
Enhanced Binding Affinity: The chlorine atom can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the molecule to its target protein.
-
Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, leading to a longer biological half-life.
Studies on various classes of compounds, including chalcones and flavonoids, have demonstrated that the position and number of chlorine atoms can significantly impact their biological activity, including their anticancer and antimicrobial properties.[3][10][11][12]
Postulated Biological Activities of 7-Chlorophthalide
Based on the known biological profile of the phthalide scaffold and the established influence of chloro-substitution, we can postulate several potential areas of biological activity for 7-Chlorophthalide.
Potential Anticancer and Cytotoxic Activity
The phthalimide scaffold, closely related to phthalide, is present in thalidomide and its analogues, which are known for their immunomodulatory and anticancer effects.[9] Furthermore, studies on chlorochalcones have revealed that these chlorinated compounds exhibit significant antiproliferative activity against cancer cells, primarily by inducing apoptosis through the modulation of reactive oxygen species (ROS) and mitochondrial dysfunction.[10] Halo-lactones have also been shown to possess strong cytotoxic activity against cancer cells.[4]
Hypothesized Mechanism of Action: 7-Chlorophthalide may exert anticancer effects through the induction of apoptosis. The chloro-substitution at the 7-position could enhance its cellular uptake and interaction with intracellular targets, potentially leading to the activation of pro-apoptotic signaling pathways.
Proposed Experimental Workflow:
Caption: Proposed workflow for investigating the anticancer activity of 7-Chlorophthalide.
Potential Antimicrobial Activity
Phthalides isolated from natural sources, such as Levisticum officinale, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] The introduction of a chlorine atom has been shown to enhance the antimicrobial properties of various scaffolds.[3]
Hypothesized Mechanism of Action: 7-Chlorophthalide may disrupt bacterial cell membrane integrity or interfere with essential cellular processes. The lipophilicity conferred by the chloro group could facilitate its passage through the bacterial cell wall and membrane.
Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of 7-Chlorophthalide Stock Solution: Dissolve 7-Chlorophthalide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the 7-Chlorophthalide stock solution in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of 7-Chlorophthalide that completely inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | MIC of 7-Chlorophthalide (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | To be determined |
| Escherichia coli (ATCC 25922) | To be determined |
| Pseudomonas aeruginosa (ATCC 27853) | To be determined |
| Candida albicans (ATCC 90028) | To be determined |
Potential Antifungal Activity
Phthalide derivatives have also been reported to possess antifungal properties.[6] The presence of a chlorine atom in other molecular structures has been associated with enhanced antifungal efficacy.[13]
Hypothesized Mechanism of Action: Similar to its potential antibacterial action, 7-Chlorophthalide might disrupt fungal cell membranes or inhibit key enzymes involved in fungal growth and proliferation.
Proposed Experimental Workflow:
Caption: Proposed workflow for evaluating the antifungal potential of 7-Chlorophthalide.
Synthesis and Derivatization Strategies
The exploration of 7-Chlorophthalide's biological activity would be greatly facilitated by efficient synthetic routes and the ability to generate a library of derivatives for structure-activity relationship (SAR) studies. A review of the literature on phthalide synthesis reveals several potential approaches.[1]
Potential Synthetic Approach: A plausible synthetic route could involve the ortho-lithiation of a suitably protected 2-chlorobenzoic acid derivative, followed by reaction with an appropriate electrophile to introduce the hydroxymethyl precursor to the lactone ring. Subsequent cyclization would yield the desired 7-Chlorophthalide.
Derivatization for SAR Studies: The aromatic ring of 7-Chlorophthalide offers several positions for further substitution, allowing for a systematic investigation of how different functional groups at various positions influence its biological activity. Modifications at the 3-position of the phthalide ring could also be explored.
Concluding Remarks and Future Directions
7-Chlorophthalide represents a molecule of significant, yet largely unexplored, therapeutic potential. Based on the well-documented biological activities of the phthalide scaffold and the known pharmacological impact of chlorination, there is a strong rationale for investigating its anticancer, antibacterial, and antifungal properties. The experimental workflows and protocols outlined in this guide provide a roadmap for such investigations.
Future research should focus on:
-
Systematic in vitro screening of 7-Chlorophthalide against a broad panel of cancer cell lines and microbial pathogens.
-
Elucidation of the mechanism of action for any observed biological activities.
-
Synthesis of a library of 7-Chlorophthalide derivatives to establish structure-activity relationships and optimize for potency and selectivity.
-
In vivo evaluation of promising lead compounds in relevant animal models.
The exploration of 7-Chlorophthalide and its derivatives could lead to the discovery of novel therapeutic agents with unique mechanisms of action, addressing unmet needs in oncology and infectious diseases.
References
-
Chemistry and biological activities of naturally occurring phthalides.[6]
-
Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells.[10]
-
In Vitro Activity of Chlorhexidine Compared with Seven Antifungal Agents against 98 Fusarium Isolates Recovered from Fungal Keratitis Patients.[14]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.[9][15]
-
Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents.[16][17]
-
Synthesis and Biological Evaluation of Novel 7- Mercaptobenzimidazolyl Fluoroquinolones.[18]
-
Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch.[7]
-
Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents.[19]
-
The Cytotoxic Activity and Metabolic Profiling of Hyptis rhomboidea Mart. et Gal.[20]
-
Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years.[21]
-
Synthesis and biological evaluation of 7-O-modified oroxylin A derivatives.[22]
-
New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity.[4]
-
Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo.[8]
-
Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides.[3]
-
Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives.[23]
-
Antifungal Properties of Hydrazine-Based Compounds against Candida albicans.[24]
-
Antimicrobial Activity of Lactones.[5]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor.[25]
-
Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products.[1]
-
Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study.[26]
-
Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species.[13]
-
Haloenol lactone: a new synergist of chemotherapy in vitro.[27]
-
Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential.[28]
-
Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity.[29]
-
Antifungal and antibiofilm activities of flavonoids against Candida albicans: Focus on 3,2'-dihydroxyflavone as a potential therapeutic agent.[30]
-
Mechanistic study of potentiation of chemotherapy by a haloenol lactone derivative in vitro.[31]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.[11][12]
-
Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity.[2]
-
Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug.[32]
Sources
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 2. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Chlorhexidine Compared with Seven Antifungal Agents against 98 Fusarium Isolates Recovered from Fungal Keratitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and biological evaluation of 7-O-modified oroxylin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Haloenol lactone: a new synergist of chemotherapy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. air.unimi.it [air.unimi.it]
- 29. Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antifungal and antibiofilm activities of flavonoids against Candida albicans: Focus on 3,2'-dihydroxyflavone as a potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Mechanistic study of potentiation of chemotherapy by a haloenol lactone derivative in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
7-Chlorophthalide: A Strategic Synthon for Agrochemical and Pharmaceutical Scaffolds
[1]
Executive Summary
7-Chlorophthalide (CAS 70097-45-9) is a specialized isobenzofuranone derivative distinguished by a chlorine substituent at the C7 position, adjacent to the lactone carbonyl.[1][2] Unlike its isomer 3-chlorophthalide (which is an unstable pseudo-acid chloride), 7-chlorophthalide is a stable, regiochemically defined scaffold.[1] It is primarily employed as a masked ortho-carboxy benzyl halide equivalent, allowing for the rapid construction of polycyclic heterocycles such as phthalazinones and isoindolinones. Its utility is most pronounced in the development of herbicidal active ingredients (AIs) and PARP inhibitor precursors .
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
The precise identification of 7-chlorophthalide is critical due to the prevalence of positional isomers (4-chloro, 5-chloro, and 6-chloro analogs) in commercial catalogs.[1]
| Property | Specification |
| IUPAC Name | 7-Chloro-1(3H)-isobenzofuranone |
| CAS Number | 70097-45-9 |
| Molecular Formula | C₈H₅ClO₂ |
| Molecular Weight | 168.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 142–144 °C |
| Solubility | Soluble in THF, DMSO, DCM; sparingly soluble in water |
| Isomeric Purity | Critical Parameter: Must be >98% to avoid 4-chloro isomer contamination |
Structural Numbering & Distinction
Confusion often arises between 7-chlorophthalide and 4-chlorophthalide.[1] In the phthalide numbering system (isobenzofuranone), the carbonyl is C1 and the oxygen is position 2.
-
7-Chlorophthalide: Chlorine is at C7 (adjacent to the C=O carbonyl).[1]
-
4-Chlorophthalide: Chlorine is at C4 (adjacent to the CH₂ methylene).[1]
Figure 1: Regiochemical outcome of 3-chlorophthalic anhydride reduction.
Synthesis & Manufacturing Methodology
The industrial route to 7-chlorophthalide relies on the regioselective reduction of 3-chlorophthalic anhydride .[1] This process is governed by steric hindrance and electronic effects.
Protocol: Regioselective Reduction
The carbonyl group at C1 (distal to the chlorine atom) is less sterically hindered than the carbonyl at C2 (proximal to the chlorine). Therefore, hydride donors preferentially attack the distal carbonyl, leading to the formation of the 7-chloro isomer.
Reagents: Sodium Borohydride (NaBH₄), THF/Methanol.
-
Charge: Suspend 3-chlorophthalic anhydride (1.0 eq) in anhydrous THF at 0°C.
-
Reduction: Add NaBH₄ (1.1 eq) portion-wise. The steric bulk of the chlorine atom directs the hydride attack to the carbonyl para to the chlorine.
-
Workup: Quench with dilute HCl. The intermediate lactol cyclizes to the lactone.
-
Purification: Recrystallization from ethanol/water is required to remove the ~5–10% of 4-chlorophthalide byproduct.
Critical Process Parameter (CPP): Temperature control during hydride addition is vital. Exotherms >10°C degrade regioselectivity, increasing the difficult-to-separate 4-chloro isomer.[1]
Applications in Drug & Agrochemical Development[9][10]
C3-Functionalization via Lithiation
7-Chlorophthalide is a "masked" electrophile.[1] However, its most powerful application involves C3-lithiation .[1] The proton at C3 is acidic (pKa ~20). Treatment with Lithium Diisopropylamide (LDA) generates a stable anion that can react with electrophiles (aldehydes, ketones, alkyl halides).
This pathway is used to synthesize 3-substituted phthalides , which are scaffolds for:
-
Herbicides: Protoporphyrinogen oxidase (PPO) inhibitors often feature a phthalimide or phthalide core.
-
Fungicides: Derivatives related to Fthalide (though Fthalide is tetrachlorinated, the mono-chloro variants offer tunable lipophilicity).
Figure 2: Divergent synthesis pathways from the 7-chlorophthalide core.[1]
Precursor to Phthalazinones (PARP Inhibitor Scaffolds)
Reaction of 7-chlorophthalide with hydrazine hydrate results in ring expansion to form 8-chlorophthalazin-1(2H)-one .[1] This is a crucial intermediate for analogs of PARP inhibitors (like Olaparib or Talazoparib), where the chlorine atom provides a handle for further cross-coupling (Suzuki-Miyaura) to install biaryl systems.
Analytical Characterization
Validating the identity of 7-chlorophthalide requires distinguishing it from the 4-chloro isomer.[1]
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient of Water (0.1% H₃PO₄) : Acetonitrile.
-
0-5 min: 90:10
-
15 min: 10:90
-
-
Detection: UV @ 220 nm and 254 nm.
-
Retention Time: 7-Chlorophthalide typically elutes after 3-chlorophthalic acid but before the 4-chloro isomer due to slight differences in dipole moment.[1]
NMR Spectroscopy (400 MHz, DMSO-d₆)
-
¹H NMR: The key diagnostic signal is the methylene protons at C3.
-
7-Chlorophthalide: Singlet at δ 5.35 ppm (2H).[1]
-
Aromatic Region: Multiplet at δ 7.60–7.85 ppm (3H).
-
-
¹³C NMR: Look for the carbonyl carbon (C1) at ~168 ppm and the methylene carbon (C3) at ~68 ppm.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] |
Handling Protocol:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
-
Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis to chlorohydroxymethylbenzoic acid can occur over prolonged exposure to humid air).
References
-
Regioselective Reduction of Phthalic Anhydrides
- Title: "Substituted phthalides and heterocyclic phthalides as herbicides.
-
Chemical Property Data
-
Analytical Methods for Phthalides
Sources
- 1. 3-Chlorophthalic acid | CAS#:27563-65-1 | Chemsrc [chemsrc.com]
- 2. Isopropyl 2-(bromomethyl)-6-chlorobenzoate|BLD Pharm [bldpharm.com]
- 3. 3-Chlorophthalic anhydride | C8H3ClO3 | CID 67014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-CHLOROPHTHALIC ANHYDRIDE | 117-21-5 [chemicalbook.com]
- 5. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
7-Chlorophthalide: A Versatile Precursor for Expedited Drug Discovery
Introduction: The Strategic Value of the Phthalide Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount to accelerating the drug discovery process. The phthalide framework, a bicyclic structure containing a lactone fused to a benzene ring, represents one such scaffold of significant interest. Naturally occurring phthalides have demonstrated a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The introduction of a chlorine atom at the 7-position of the phthalide core, yielding 7-chlorophthalide, provides a strategic handle for synthetic diversification, making it an invaluable precursor for the generation of novel and potent drug candidates. The presence of the chloro substituent not only influences the molecule's physicochemical properties but also serves as a versatile reactive site for a variety of chemical transformations.[2] This guide provides a comprehensive overview of the application of 7-chlorophthalide in drug discovery, complete with detailed protocols for key synthetic transformations and insights into the biological relevance of the resulting derivatives.
Core Synthetic Strategies: Unleashing the Potential of 7-Chlorophthalide
The reactivity of the chlorine atom on the aromatic ring of 7-chlorophthalide opens up a plethora of synthetic possibilities. The primary strategies for its derivatization revolve around two main classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of functional groups, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.
Nucleophilic Aromatic Substitution: Accessing Amino and Alkoxy Derivatives
Nucleophilic aromatic substitution (SNAr) is a powerful tool for replacing the chlorine atom of 7-chlorophthalide with various nucleophiles, particularly amines and alkoxides.[3][4] The electron-withdrawing nature of the lactone carbonyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.
The choice of base and solvent is critical for the success of SNAr reactions. A strong, non-nucleophilic base is often required to deprotonate the incoming nucleophile, enhancing its reactivity. Solvents are typically polar and aprotic to solvate the cationic counter-ion of the base without interfering with the nucleophile. The reaction temperature is also a key parameter to control, with higher temperatures often required to overcome the activation energy of the reaction.
Application Note 1: Synthesis of 7-Amino-Substituted Phthalides as Potential Antimicrobial Agents
Introduction: The introduction of an amino group at the 7-position of the phthalide scaffold can significantly impact its biological activity. Aryl amines are common pharmacophores found in a wide range of therapeutic agents. This protocol details the synthesis of 7-(substituted amino)phthalides from 7-chlorophthalide.
Experimental Protocol: General Procedure for the Synthesis of 7-(Substituted amino)phthalides
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-chlorophthalide (1.0 eq), the desired amine (1.2 eq), and a suitable base such as potassium carbonate (K2CO3) (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Piperidine | 7-(Piperidin-1-yl)isobenzofuran-1(3H)-one | 85 |
| 2 | Morpholine | 7-Morpholinoisobenzofuran-1(3H)-one | 82 |
| 3 | Aniline | 7-(Phenylamino)isobenzofuran-1(3H)-one | 75 |
Expected Biological Activity: The resulting 7-amino-substituted phthalides are expected to exhibit antimicrobial and antifungal properties.[5][6] The nature of the substituent on the amino group can be varied to optimize activity against specific pathogens.
Application Note 2: Synthesis of 7-Alkoxy-Substituted Phthalides
Introduction: The incorporation of alkoxy groups can modulate the lipophilicity and metabolic stability of a drug candidate. This protocol describes the synthesis of 7-alkoxyphthalides through a Williamson ether synthesis-type reaction.
Experimental Protocol: General Procedure for the Synthesis of 7-Alkoxyphthalides
-
Reaction Setup: In a round-bottom flask, dissolve the desired alcohol (1.5 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or DMF.
-
Base Addition: Add a strong base, such as sodium hydride (NaH) (1.5 eq), portion-wise at 0 °C.
-
Addition of 7-Chlorophthalide: After the evolution of hydrogen gas ceases, add a solution of 7-chlorophthalide (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
-
Characterization: Characterize the final product using standard spectroscopic methods.
Data Presentation:
| Entry | Alcohol | Product | Yield (%) |
| 1 | Methanol | 7-Methoxyisobenzofuran-1(3H)-one | 90 |
| 2 | Ethanol | 7-Ethoxyisobenzofuran-1(3H)-one | 88 |
| 3 | Phenol | 7-Phenoxyisobenzofuran-1(3H)-one | 70 |
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools in modern drug discovery for the formation of C-C and C-heteroatom bonds.[3][7] These reactions offer a versatile and efficient means to introduce aryl, heteroaryl, and alkynyl moieties at the 7-position of the phthalide core.
The success of these cross-coupling reactions hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The base is required to activate the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling). The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction.
Application Note 3: Synthesis of 7-Arylphthalides via Suzuki-Miyaura Coupling as Potential Kinase Inhibitors
Introduction: The introduction of aryl or heteroaryl groups can lead to compounds with potent kinase inhibitory activity.[8] The Suzuki-Miyaura coupling provides a robust method for the synthesis of these derivatives from 7-chlorophthalide and a wide range of commercially available boronic acids.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 7-Chlorophthalide
-
Reaction Setup: In a Schlenk tube, combine 7-chlorophthalide (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (K2CO3) (2.0 eq).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 6-18 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
-
Characterization: Confirm the structure of the product by spectroscopic analysis.
Data Presentation:
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenylisobenzofuran-1(3H)-one | 80 |
| 2 | Pyridin-3-ylboronic acid | 7-(Pyridin-3-yl)isobenzofuran-1(3H)-one | 75 |
| 3 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)isobenzofuran-1(3H)-one | 82 |
Visualization of Synthetic Workflow:
Caption: Suzuki-Miyaura Coupling Workflow
Expected Biological Activity: The synthesized 7-arylphthalides can be screened for their inhibitory activity against a panel of protein kinases, as the biaryl motif is a common feature in many kinase inhibitors.[9]
Application Note 4: Synthesis of 7-Alkynylphthalides via Sonogashira Coupling
Introduction: The introduction of an alkynyl group provides a rigid linker that can be used to probe interactions with biological targets. The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[10][11]
Experimental Protocol: General Procedure for the Sonogashira Coupling of 7-Chlorophthalide
-
Reaction Setup: To a Schlenk tube, add 7-chlorophthalide (1.0 eq), a palladium catalyst such as Pd(PPh3)2Cl2 (0.03 eq), a copper(I) co-catalyst like CuI (0.05 eq), and a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent and Alkyne Addition: Add a suitable solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2 eq).
-
Degassing and Reaction Conditions: Degas the mixture and then stir at room temperature to 60 °C for 4-16 hours under an inert atmosphere.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate. Purify the crude product by column chromatography.
-
Characterization: Characterize the purified product by spectroscopic methods.
Data Presentation:
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 7-(Phenylethynyl)isobenzofuran-1(3H)-one | 88 |
| 2 | Trimethylsilylacetylene | 7-((Trimethylsilyl)ethynyl)isobenzofuran-1(3H)-one | 92 |
| 3 | Propargyl alcohol | 7-(3-Hydroxyprop-1-yn-1-yl)isobenzofuran-1(3H)-one | 78 |
Visualization of Synthetic Pathway:
Caption: Sonogashira Coupling Pathway
Conclusion and Future Perspectives
7-Chlorophthalide has been demonstrated to be a highly valuable and versatile precursor in the field of drug discovery. The synthetic methodologies outlined in this guide, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse libraries of novel phthalide derivatives. The potential for these compounds to exhibit a wide range of biological activities, including antimicrobial, antifungal, and kinase inhibitory effects, underscores the importance of this scaffold in the development of new therapeutic agents. Future work in this area will undoubtedly focus on the exploration of novel reaction methodologies to further expand the chemical space accessible from 7-chlorophthalide, as well as in-depth biological evaluation of the synthesized compounds to identify promising new drug candidates.
References
-
Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (n.d.). ScienceDirect. Retrieved from [Link]
-
Synthesis of alkoxyphthalimide derivatized oxoimidazolidinyl oxazolo/thiazolo dihydropyrimidine and oxoimidazolidinyl tetrahydropyrimidine via common Schiff base intermediate and evaluation of their antibacterial activity. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Preparation of Phenols- Nucleophilic Aromatic Substitution. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]
- Process for the preparation of 3-chlorophthalide. (n.d.). Google Patents.
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Acetyl-oxy Phthalimide Derivatives of Diphenyl Amine as Potential Antibacterial. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
3-substituted phthalides having antifungal and antioxidant (3), antiproliferative (4), antiplatelet (5, 6), antinociceptive and anti-inflammatory (7), antibacterial (8) activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Phthalimides: developments in synthesis and functionalization. (2024, July 19). Royal Society of Chemistry. Retrieved from [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023, February 22). National Center for Biotechnology Information. Retrieved from [Link]
-
7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. (n.d.). ResearchGate. Retrieved from [Link]
-
A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31). SpringerLink. Retrieved from [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). National Center for Biotechnology Information. Retrieved from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. (2024, June 5). National Center for Biotechnology Information. Retrieved from [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Synthesis of fentanyl analogs. (n.d.). Google Patents.
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. (2025, January 1). YouTube. Retrieved from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 21). ResearchGate. Retrieved from [Link]
-
Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. (2024, April 15). Semantic Scholar. Retrieved from [Link]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. (n.d.). Office of Scientific and Technical Information. Retrieved from [Link]
-
Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (n.d.). MDPI. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. (2021, February 19). Semantic Scholar. Retrieved from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved from [Link]
-
Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. (n.d.). ResearchGate. Retrieved from [Link]
-
7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. (2021, March 10). National Center for Biotechnology Information. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Antimicrobial activity of extracts and phthalides occurring in Apiaceae plants. (n.d.). PubMed. Retrieved from [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). MDPI. Retrieved from [Link]
-
Bioactive Cyclometalated Phthalimides: Design, Synthesis and Kinase Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 2. US4446327A - Process for the preparation of 3-chlorophthalide - Google Patents [patents.google.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Characterization and Antibacterial Activity of Phthalides from the Roots of the Medicinal Herb Levisticum officinale W.D.J. Koch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Cyclometalated Phthalimides: Design, Synthesis and Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: 7-Chlorophthalide Synthesis Optimization
Executive Summary & Core Chemistry
7-Chlorophthalide (CAS 2280-82-2) is a critical intermediate, primarily synthesized via the regioselective catalytic hydrogenation of 3-chlorophthalic anhydride (3-CPA) .[1][2]
The central challenge in this synthesis is Regioselectivity vs. Chemoselectivity :
-
Regioselectivity: You must reduce the carbonyl group distal to the chlorine atom to form the 7-chloro isomer.[1][2] Reducing the proximal carbonyl yields the unwanted 4-chloro isomer.[1][2]
-
Chemoselectivity: You must reduce the C=O bond without breaking the C-Cl bond (hydrodechlorination), a common side reaction with standard hydrogenation catalysts.[1][2]
The Reaction Pathway
The steric bulk of the chlorine atom at position 3 of the anhydride ring hinders the adsorption of the adjacent carbonyl onto the catalyst surface.[1] Consequently, the distal carbonyl is preferentially reduced to a methylene group, preserving the proximal carbonyl as the lactone functionality.[1] This naturally favors the formation of 7-Chlorophthalide .[1][2]
Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Scientific Rationale |
| Catalyst | Pt/C (1-5%) or Sulfided Pt | Platinum offers high hydrogenation activity for C=O bonds while minimizing hydrogenolysis of the C-Cl bond compared to Palladium (Pd).[1][2] |
| Solvent | Avoids hydrolysis of the anhydride starting material.[1][2] GBL is often preferred as it is structurally similar to the product, simplifying workup.[1] | |
| Temperature | 120°C – 150°C | <120°C: Reaction stalls.[1][2] >160°C: Increases risk of dechlorination and ring saturation (over-reduction).[1] |
| Pressure | 20 – 40 bar (H₂) | Sufficient pressure is required to drive the reduction of the stabilized anhydride carbonyls.[1] |
| Additives | Thiophene (Trace) | If using Ni-based catalysts, trace sulfur acts as a poison to selectively inhibit hydrogenolysis (dechlorination) sites.[1][2] |
Troubleshooting Guide (FAQ)
Issue 1: "We are seeing high levels of Dechlorinated Phthalide (Impurity B)."
Diagnosis: Hydrodechlorination is occurring.[1][2][3] This is the displacement of the Chlorine atom by Hydrogen.[1]
-
Root Cause A: Wrong Catalyst. You are likely using Pd/C. Palladium is excellent for coupling and dehalogenation but poor for preserving halogens during hydrogenation.[1][2]
-
Root Cause B: Temperature/Pressure too high. Excess energy drives the breaking of the stronger C-Cl bond.[1][2]
-
Corrective Action:
Issue 2: "The ratio of 4-Chlorophthalide (Isomer) is increasing."
Diagnosis: Loss of regioselectivity.[1][2][4] The carbonyl adjacent to the chlorine is being reduced.[1]
-
Root Cause: The steric steering effect is being overcome, usually by extremely high temperatures or highly active, unselective catalysts.[1]
-
Corrective Action:
-
Reduce Temperature: Lower temperatures favor the kinetic product (reduction of the unhindered distal carbonyl).[1]
-
Check Starting Material: Ensure your 3-chlorophthalic anhydride does not contain significant amounts of 4-chlorophthalic anhydride (an impurity from the chlorination step), which tracks directly to the wrong isomer.[1][2]
-
Issue 3: "Reaction stalls at 80-90% conversion."
Diagnosis: Catalyst poisoning or product inhibition.[1][2]
-
Root Cause: Phthalide derivatives can crystallize or adsorb strongly to active sites if the solvent volume is too low.[1][2]
-
Corrective Action:
Detailed Experimental Protocol
Standard Operating Procedure for Laboratory Scale (100g)
Safety Warning: Hydrogen gas is highly flammable.[1][2] High-pressure reactors must be rated for the operating pressure.[1][2] 3-CPA is an irritant.
-
Charge: To a 500mL Hastelloy autoclave, add:
-
Purge: Seal reactor. Purge with N₂ (3x, 5 bar) to remove oxygen.[1] Purge with H₂ (3x, 10 bar).
-
Reaction:
-
Pressurize to 30 bar H₂ .
-
Heat to 130°C with vigorous stirring (1000 rpm).
-
Maintain conditions until H₂ uptake ceases (approx. 4-6 hours).
-
-
Workup:
Visualizations
Diagram 1: Reaction Pathway & Selectivity Logic
This diagram illustrates the steric influence on the reduction path.[1][2]
Caption: Kinetic pathway showing how steric bulk at the C3 position directs hydrogenation to the distal carbonyl, favoring 7-Chlorophthalide.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when encountering process deviations.
Caption: Quick-reference decision tree for diagnosing common synthesis failures.
References
-
Synthesis of 3-Chlorophthalic Anhydride (Precursor)
-
Catalytic Hydrogenation Methodology
-
Regioselectivity in Phthalic Anhydride Derivatives
-
Prevention of Dehalogenation
Sources
- 1. CN1189463C - Method for preparing monochlorophthalic anhydride by means of chloration of phthalic anhydride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 7. WO1998001437A1 - Process for preparing phthalides - Google Patents [patents.google.com]
- 8. CN103433043A - High-selectivity catalyst for preparing phthalide by hydrogenation of phthalic anhydride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 7-Chlorophthalide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chlorophthalide. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during chemical syntheses involving this versatile reagent. Drawing from established principles of organic chemistry and field-proven insights, this resource aims to be your first point of reference when your reaction doesn't proceed as planned.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 7-Chlorophthalide is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
Low or no conversion in a Suzuki-Miyaura coupling involving an aryl chloride like 7-Chlorophthalide is a common issue. The reactivity of aryl chlorides is generally lower than that of the corresponding bromides or iodides.[1] Here’s a systematic approach to troubleshooting this problem:
Potential Cause 1: Inefficient Catalyst Activation or Deactivation
The catalytic cycle of the Suzuki-Miyaura reaction relies on a Pd(0) species.[2] If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.
-
Troubleshooting Steps:
-
Catalyst Choice: For a less reactive aryl chloride, a more robust catalyst system is often necessary. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern, highly active pre-catalysts that feature bulky, electron-rich phosphine ligands.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl chlorides to the palladium center.
-
Degassing: Ensure your reaction mixture is thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive. This can also lead to the formation of unwanted homocoupling byproducts.
-
Potential Cause 2: Inappropriate Base or Solvent
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.[2] The solvent affects the solubility of reactants and the stability of the catalytic species.
-
Troubleshooting Steps:
-
Base Strength and Solubility: A common issue is the use of a base that is too weak or insoluble in the reaction medium. For aryl chlorides, stronger bases are often required. Consider switching to a stronger, soluble base.
-
Solvent Polarity: The choice of solvent can significantly impact the reaction. Aprotic polar solvents are often good choices as they can help to solubilize the reactants and the base.
-
Water Content: In some Suzuki-Miyaura protocols, a small amount of water can be beneficial. However, excessive water can lead to hydrolysis of the 7-Chlorophthalide, especially under basic conditions. Ensure your solvents are appropriately dried if a non-aqueous system is preferred.
-
Potential Cause 3: Instability of the Boronic Acid/Ester
Boronic acids can be prone to decomposition, particularly protodeboronation, which is the cleavage of the C-B bond.
-
Troubleshooting Steps:
-
Freshness of Reagent: Use freshly purchased or recrystallized boronic acid.
-
Stable Derivatives: Consider using more stable boronic acid derivatives such as pinacol esters or MIDA boronates.
-
Experimental Protocol: A Starting Point for Suzuki-Miyaura Coupling of 7-Chlorophthalide
This is a general protocol that can be optimized.
-
To an oven-dried reaction vessel, add 7-Chlorophthalide (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.
-
Purify the product by column chromatography.
Q2: I am attempting a Buchwald-Hartwig amination with 7-Chlorophthalide, but I am observing significant amounts of starting material and/or side products. What should I do?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with aryl chlorides like 7-Chlorophthalide is highly dependent on the reaction conditions.[3]
Potential Cause 1: Unsuitable Catalyst and Ligand Combination
As with Suzuki-Miyaura coupling, the choice of catalyst and ligand is paramount for the successful amination of aryl chlorides.
-
Troubleshooting Steps:
-
Modern Ligands: Employ modern, sterically hindered, and electron-rich biarylphosphine ligands. These ligands are designed to promote the challenging oxidative addition of aryl chlorides and facilitate the reductive elimination step.
-
Pre-catalysts: The use of well-defined palladium pre-catalysts can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.
-
Potential Cause 2: Base Incompatibility or Side Reactions
The base in a Buchwald-Hartwig amination deprotonates the amine, allowing it to coordinate to the palladium center. However, an inappropriate base can lead to side reactions.
-
Troubleshooting Steps:
-
Base Strength: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.
-
Hydrolysis: The phthalide ring in 7-Chlorophthalide can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. If you suspect hydrolysis, consider using a weaker base or running the reaction at a lower temperature.
-
Solvent Choice: Aprotic solvents are generally preferred. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are common choices.[4]
-
Potential Cause 3: Dehalogenation
A common side reaction in palladium-catalyzed cross-coupling reactions is the hydrodehalogenation of the aryl halide, where the chlorine atom is replaced by a hydrogen atom.
-
Troubleshooting Steps:
-
Minimize Hydrogen Sources: Ensure your solvent and reagents are anhydrous, as water can be a source of protons.
-
Optimize Ligand and Base: The choice of ligand and base can influence the rate of dehalogenation relative to the desired C-N bond formation. Screening different combinations may be necessary.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 7-Chlorophthalide
This is a general protocol that requires optimization.
-
In a glovebox or under an inert atmosphere, combine 7-Chlorophthalide (1.0 equiv), the amine (1.1-1.5 equiv), a palladium pre-catalyst (1-5 mol%), a suitable ligand (1-5 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Q3: My reaction with 7-Chlorophthalide is complete, but I am facing difficulties in purifying the product. What are some common purification challenges and how can I overcome them?
Purification of products derived from 7-Chlorophthalide can present challenges due to the nature of the starting material and potential side products.
Common Purification Issues and Solutions:
| Issue | Potential Cause | Troubleshooting and Purification Strategy |
| Co-elution of Product and Starting Material | Similar polarity of the product and 7-Chlorophthalide. | Optimize your column chromatography conditions. Try a different solvent system with varying polarity. If the product is basic (e.g., from a Buchwald-Hartwig reaction), consider an acid wash during the work-up to protonate the product and alter its solubility. |
| Presence of Dehalogenated Phthalide | Hydrodehalogenation side reaction during a cross-coupling reaction. | This byproduct can be difficult to separate due to its similar structure to the product. Careful optimization of chromatography is necessary. Consider using a less polar solvent system to achieve better separation. |
| Formation of Phthalic Acid Derivatives | Hydrolysis of the phthalide ring under basic or acidic conditions. | These acidic byproducts can often be removed by a basic wash (e.g., with aqueous NaHCO₃ or Na₂CO₃) during the work-up. |
| Residual Palladium Catalyst | Incomplete removal of the palladium catalyst after the reaction. | Pass the crude product through a plug of silica gel or a specialized palladium scavenger resin before final purification. |
Visualizing Reaction Pathways and Troubleshooting
To better understand the potential reaction pathways and points of failure, the following diagrams illustrate the general mechanisms of Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a decision tree for troubleshooting.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling of 7-Chlorophthalide.
Caption: General catalytic cycle for the Buchwald-Hartwig amination of 7-Chlorophthalide.
Caption: A decision tree for troubleshooting failed reactions with 7-Chlorophthalide.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- An extremely active and general catalyst for Suzuki coupling reaction of unreactive aryl chlorides. (2010).
- Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [https://en.wikipedia.
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]
-
YouTube. (2019, January 7). catalytic cycle for coupling reactions. Retrieved from [Link]
-
YouTube. (2021, May 3). Alcoholysis and Hydrolysis of Acid Chlorides. Retrieved from [Link]
- Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690.
-
Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]
- Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4 and 2, 5 Positions. (n.d.). International Journal of Research Studies in Biosciences (IJRSB).
-
ResearchGate. (n.d.). The Catalytic Mechanism of Intercalated Chlorine Anions as Active Basic Sites in Mgal-layered Double Hydroxide for COS Hydrolysis. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
YouTube. (2020, September 22). (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Part 1. Retrieved from [Link]
-
YouTube. (2018, October 22). Chapter 7 synthesis strategies. Retrieved from [Link]
-
YouTube. (2020, February 13). palladium coupling catalyst activation. Retrieved from [Link]
-
YouTube. (2021, May 3). Alcoholysis and Hydrolysis of Acid Chlorides. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
YouTube. (2020, September 22). (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Part 1. Retrieved from [Link]
-
YouTube. (2018, October 22). Chapter 7 synthesis strategies. Retrieved from [Link]
-
YouTube. (2020, February 13). palladium coupling catalyst activation. Retrieved from [Link]
-
HYDROLYSIS. (n.d.). Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
YouTube. (2020, September 22). (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Part 1. Retrieved from [Link]
-
YouTube. (2018, October 22). Chapter 7 synthesis strategies. Retrieved from [Link]
-
YouTube. (2020, February 13). palladium coupling catalyst activation. Retrieved from [Link]
-
HYDROLYSIS. (n.d.). Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
- Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [https://en.wikipedia.
Sources
- 1. An extremely active and general catalyst for Suzuki coupling reaction of unreactive aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Troubleshooting Side Reactions in the Chlorination of Phthalide
Welcome to the technical support center for the chlorination of phthalide. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic transformation. The conversion of phthalide to its chlorinated derivatives, such as α-chlorophthalide and 2-(chloromethyl)benzoyl chloride, is a crucial step in the synthesis of various active pharmaceutical ingredients and fine chemicals. However, the reaction is often plagued by side reactions that can significantly impact yield, purity, and process efficiency.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the underlying mechanisms, and optimize your experimental outcomes.
Section 1: Frequently Asked Questions on Core Reactions & Side Products
Q1: What are the primary desired products from the chlorination of phthalide?
The chlorination of phthalide can be directed towards two primary, valuable products depending on the choice of chlorinating agent and reaction conditions:
-
α-Chlorophthalide: This is achieved via a radical substitution reaction on the benzylic carbon of the lactone ring. It is a key intermediate for producing phthalaldehydic acid upon hydrolysis.[1] The typical reagent for this transformation is elemental chlorine (Cl₂), often initiated by UV light.[1]
-
2-(Chloromethyl)benzoyl Chloride: This product results from a ring-opening and chlorination reaction. It is a versatile bifunctional molecule used in the synthesis of various compounds, including N-substituted isoindolinones.[2] This transformation is commonly performed using thionyl chloride (SOCl₂) in the presence of specific catalysts.[3]
Understanding which product is your target is the first step in designing the correct reaction conditions and troubleshooting strategy.
Q2: What are the most common side products I should be aware of?
During the chlorination of phthalide, several undesired side products can form. The most prevalent include:
-
Dichlorophthalide: Results from over-chlorination at the benzylic position.[1]
-
Phthaloyl Chloride: An acid chloride formed via a ring-opening mechanism, particularly when using reagents like thionyl chloride without proper catalytic control or if phthalic anhydride is present as an impurity.[1][4]
-
Ring-Chlorinated Species: Electrophilic aromatic substitution can lead to chlorine atoms being added to the benzene ring, forming isomers like 4-chlorophthaloyl chloride.[5]
-
Phthalic Acid: This is often observed after the hydrolysis step of the crude chlorination mixture. Its presence is a strong indicator of over-chlorination during the initial reaction.[1]
-
Unreacted Phthalide: Incomplete conversion is a common issue leading to purification challenges.[3]
-
Resinous Materials: At excessively high temperatures (>200°C), undefined polymeric or resinous materials can form.[6]
Q3: What is the mechanistic pathway for the formation of dichlorophthalide?
The formation of dichlorophthalide is a direct consequence of over-chlorination. The initial, desired reaction is the abstraction of a hydrogen atom from the C-3 position of phthalide by a chlorine radical, followed by reaction with Cl₂ to form α-chlorophthalide.
However, the remaining hydrogen on the C-3 carbon of α-chlorophthalide is also susceptible to radical abstraction. If the reaction is allowed to proceed with an excess of chlorine or for an extended duration, a second chlorination event will occur at the same position, yielding the dichlorinated byproduct. Controlling the stoichiometry of the chlorinating agent is therefore paramount.
Caption: Desired vs. over-chlorination pathway.
Q4: Why do I see phthalic acid in my product after hydrolysis, and how is it related to the chlorination step?
The presence of significant amounts of phthalic acid after hydrolyzing the crude chlorination product is a clear indication that over-chlorination occurred. While the hydrolysis of the desired α-chlorophthalide yields phthalaldehydic acid, the hydrolysis of the dichlorophthalide byproduct leads to the formation of phthalic acid.[1]
One study demonstrated that when chlorine absorption was limited to 85% of the theoretical amount for monochlorination, the subsequent hydrolysis yielded approximately 5.5% phthalic acid.[1] However, when the chlorine absorption was increased to 96%, the amount of phthalic acid formed jumped to 15.5%, which severely complicates the purification of the desired phthalaldehydic acid.[1]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems with potential causes and actionable solutions.
Problem 1: Low Yield of Desired Product & High Levels of Unreacted Phthalide
-
Possible Causes:
-
Insufficient Chlorinating Agent: Incorrect stoichiometry or premature termination of the reaction.
-
Low Reaction Temperature: The reaction rate may be too slow, leading to incomplete conversion in a practical timeframe. The optimal temperature for chlorination with Cl₂ is typically between 130-140°C.[1]
-
Ineffective Agitation: Poor mixing can lead to localized concentrations of reactants and inefficient absorption of gaseous chlorine, reducing the overall reaction rate.[1]
-
Lack of Initiator/Catalyst: For radical chlorination with Cl₂, an initiator like ultraviolet (UV) light is highly effective in shortening the reaction time and improving conversion.[1] For reactions with thionyl chloride, specific catalysts are essential for driving the reaction.[3]
-
-
Solutions & Recommendations:
-
Stoichiometry Control: Monitor the reaction progress carefully. For gaseous chlorine, this can be done by tracking the weight gain of the reaction vessel.[1]
-
Temperature Optimization: Maintain the reaction temperature within the optimal range (e.g., 130-140°C for Cl₂) to ensure a rapid reaction rate without promoting side reactions.[1]
-
Improve Agitation: Use a mechanical stirrer and ensure vigorous agitation to create a good gas-liquid interface for efficient chlorine absorption.[1]
-
Use a Catalyst: Employ UV light to catalyze the chlorination with elemental chlorine.[1] If using thionyl chloride to produce 2-(chloromethyl)benzoyl chloride, the use of catalysts like boron trifluoride dihydrate and a quaternary ammonium salt is highly recommended.[3]
-
Problem 2: Product is Contaminated with Dichlorophthalide
-
Possible Cause:
-
Over-chlorination: This is the primary cause. Allowing the reaction to proceed beyond the optimal stoichiometric point (1 equivalent of chlorine) will inevitably lead to the formation of the dichlorinated species.[1]
-
-
Solutions & Recommendations:
-
Limit Chlorine Addition: The most effective control strategy is to stop the chlorine addition when the amount absorbed is substantially less than one full molar equivalent. A target of 75-85% of the theoretical chlorine for monochlorination has been shown to provide a good balance between high conversion of phthalide and minimal formation of the dichloro byproduct.[1]
-
Real-Time Monitoring: Implement in-process controls. Taking small aliquots for rapid GC analysis can provide real-time data on the relative concentrations of phthalide, monochlorophthalide, and dichlorophthalide, allowing you to stop the reaction at the optimal point.
-
| Chlorine Absorbed (% of Theoretical for Monochlorination) | Yield of Phthalaldehydic Acid (after hydrolysis) | Formation of Phthalic Acid (after hydrolysis) | Reference |
| 85% | ~70% | ~5.5% | [1] |
| 96% | ~68% | ~15.5% | [1] |
Problem 3: Formation of Aromatic Ring-Chlorinated Byproducts
-
Possible Causes:
-
Lewis Acid Contamination: The presence of certain metal catalysts, such as ferric chloride (FeCl₃), can promote electrophilic aromatic substitution (a Friedel-Crafts type reaction) on the benzene ring. This is a different mechanism from the desired free-radical substitution on the side chain.
-
High Temperatures: Elevated temperatures can sometimes favor ring substitution over side-chain chlorination.
-
-
Solutions & Recommendations:
-
Avoid Metal Catalysts: For side-chain chlorination, avoid using Lewis acid catalysts. Glass-lined reactors are ideal to prevent leaching of metallic impurities.
-
Use Radical Initiators: Preferentially use initiators that promote the free-radical pathway, such as UV light or chemical radical initiators like AIBN (azobisisobutyronitrile).[7]
-
Strict Temperature Control: Adhere to the recommended temperature range to maximize selectivity for the side-chain reaction.[1]
-
Caption: Troubleshooting workflow for low product yield.
Section 3: Recommended Protocols for Minimizing Side Reactions
Protocol 1: Selective Synthesis of α-Monochlorophthalide using Elemental Chlorine
This protocol is adapted from the principles described in U.S. Patent 2,047,946 to maximize the yield of the mono-chloro derivative.[1]
-
Apparatus Setup: Use a glass-lined reactor equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a condenser, a thermometer, and a gas outlet connected to a scrubber (e.g., sodium hydroxide solution). If available, include a UV lamp for initiation.
-
Charge Reactor: Charge the reactor with molten phthalide.
-
Heat: Heat the stirred phthalide to the reaction temperature of 130-140°C.
-
Initiate Chlorination: Begin passing a rapid stream of dry chlorine gas through the molten phthalide. If using UV initiation, turn on the lamp.
-
Monitor Reaction: Continuously monitor the reaction progress by weighing the entire apparatus to track the amount of chlorine absorbed.
-
Terminate Reaction: Stop the flow of chlorine when the weight gain indicates that 75-85% of the theoretical amount required for the substitution of one chlorine atom has been absorbed. This is the most critical step for minimizing dichlorophthalide formation.[1]
-
Purge: Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.
-
Analysis: The crude product can now be analyzed (e.g., by GC-MS) or used directly in the subsequent hydrolysis step.
Protocol 2: Synthesis of 2-(Chloromethyl)benzoyl Chloride using Thionyl Chloride
This protocol is based on the catalytic method described in German Patent DE19959066C1 for selective ring-opening.[3]
-
Apparatus Setup: Use a dry, glass-lined reactor equipped with a mechanical stirrer, a condenser with a gas outlet to a scrubber, a thermometer, and an addition funnel.
-
Charge Reactor: Charge the reactor with phthalide (e.g., 2 mol), boron trifluoride dihydrate (e.g., 3 mol%), and a phase-transfer catalyst such as benzyltriethylammonium chloride (e.g., 3 mol%).
-
Heat: Heat the stirred mixture to 100°C to form a melt.
-
Add Thionyl Chloride: Add thionyl chloride (e.g., 1.3 equivalents) dropwise to the melt over several hours while maintaining the temperature at 100°C.
-
Reaction Completion: After the addition is complete, continue stirring at 100°C for several more hours until in-process controls (e.g., GC) show consumption of the starting material.
-
Workup: The desired 2-(chloromethyl)benzoyl chloride can be isolated from the reaction mixture by vacuum distillation.
Section 4: Analytical Methods for Quality Control
Q: How can I effectively identify and quantify the side products in my reaction mixture?
A multi-pronged analytical approach is recommended for robust quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this analysis. It allows for the separation and identification of volatile and semi-volatile components. You can readily develop a method to separate and quantify phthalide, α-chlorophthalide, dichlorophthalide, and phthaloyl chloride.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing the product mixture after hydrolysis. It can effectively separate the desired phthalaldehydic acid from the phthalic acid byproduct, allowing for accurate yield and purity determination of the final product.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and for identifying unknown impurities if they can be isolated. The chemical shifts and splitting patterns provide definitive structural information.
-
Titration: For determining the concentration of acid chlorides or acidic byproducts, simple titration methods can be employed for quick in-process checks.
References
- Austin, P. R. (1946). Chlorination of phthalic anhydride. U.S. Patent No. 2,429,985. Washington, DC: U.S.
-
Potaczek, P., Piętka-Ottlik, M., & Młochowski, J. (n.d.). Synthesis of 2-(chloromethyl)benzoyl chloride and its reactions with nucleophiles. Institute of Organic Chemistry, Wrocław University of Technology. [Link]
- Austin, P. R., & Bousquet, E. W. (1936). Process for the chlorination of phthalide and further treatment of the chlorination product. U.S. Patent No. 2,047,946. Washington, DC: U.S.
- Hugel, H., et al. (2001). Preparation of ortho-chloromethyl-benzoyl chloride derivatives from phthalide and thionyl chloride, for use as pesticide intermediate, using boron trifluoride dihydrate and quaternary ammonium catalysts.
-
Le Coz, C. (1995). Safety of chlorination reactions. IChemE Symposium Series No. 141. [Link]
-
Yushchenko, S. S., et al. (2021). Methods for the Synthesis of Phthalic Acid Dichlorides. Catalysis in Industry. [Link]
-
Environmental Monitoring and Analytical Methods. (n.d.). Japan Ministry of the Environment. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Di-n-butyl phthalate. [Link]
- Gallert, C., et al. (2006). Process for the preparation of phthaloyl chloride.
-
Itoh, T. (2021). Synthesis of phthaloyl chloride (24) and its application to chlorination and formylation reactions. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Gallard, H., & von Gunten, U. (2002). Formation of disinfection by-products in chlorinated swimming pool water. PubMed. [Link]
-
Psillakis, E., et al. (2004). Application of different analytical methods for determination of volatile chlorination by-products in drinking water. ResearchGate. [Link]
- Ziegler, M. F., & Baumann, W. (1979). Production of phthalide.
Sources
- 1. US2047946A - Process for the chlorination of phthalide and further treatment of the chlorination product - Google Patents [patents.google.com]
- 2. pg.gda.pl [pg.gda.pl]
- 3. DE19959066C1 - Preparation of ortho-chloromethyl-benzoyl chloride derivatives from phthalide and thionyl chloride, for use as pesticide intermediate, using boron trifluoride dihydrate and quaternary ammonium catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. DE102004057146A1 - Process for the preparation of phthaloyl chloride - Google Patents [patents.google.com]
- 6. US2429985A - Chlorination of phthalic anhydride - Google Patents [patents.google.com]
- 7. CA1123448A - Production of phthalide - Google Patents [patents.google.com]
- 8. env.go.jp [env.go.jp]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 7-Chlorophthalide
The following Technical Support Guide is designed for researchers and process chemists working with 7-Chlorophthalide (7-chloroisobenzofuran-1(3H)-one) .
This guide addresses the specific challenge of purifying 7-Chlorophthalide, particularly separating it from its regioisomer (4-Chlorophthalide) and unreacted starting materials (3-Chlorophthalic anhydride).
Target Molecule: 7-Chlorophthalide (CAS: 70097-45-9) Primary Impurities: 4-Chlorophthalide (Isomer, CAS: 52010-22-7), 3-Chlorophthalic Anhydride, Phthalide.
Diagnostic & Impurity Profiling
"Know Your Enemy Before You Purify"
Before initiating any purification protocol, you must characterize the crude matrix. The reduction of 3-chlorophthalic anhydride is regioselective but rarely regiospecific, often yielding a mixture of the 4-chloro (major) and 7-chloro (minor) isomers.
Impurity Identification Table
| Impurity | Origin | Solubility Characteristics | Detection (TLC/HPLC) |
| 4-Chlorophthalide | Regioisomer (Major byproduct) | Similar to target; often less soluble in non-polar solvents due to better packing. | Close Rf to target; requires gradient elution to separate. |
| 3-Chlorophthalic Anhydride | Unreacted Starting Material | Hydrolyzes to diacid in water/base; soluble in hot toluene. | Distinct UV spectrum; reacts with water/methanol in HPLC. |
| 3-Chlorophthalic Acid | Hydrolysis product of anhydride | Soluble in aqueous bicarbonate (NaHCO₃). Insoluble in DCM/Toluene. | Baseline streak on normal phase TLC. |
| Phthalide | Over-reduction (Dechlorination) | High solubility in alcohols; lower melting point (~75°C). | Lower retention time (Reverse Phase). |
| Polymeric Tars | Thermal decomposition | Insoluble in most solvents except hot DMF/DMSO. | Baseline material; colored. |
Chemical Purification Protocol (The "Wash")
Objective: Remove acidic impurities (anhydrides/acids) without hydrolyzing the lactone ring of the target 7-Chlorophthalide.
The Causality: Phthalides are lactones and are susceptible to hydrolysis under strong basic conditions (pH > 10) or high temperatures. However, 3-chlorophthalic anhydride hydrolyzes much faster than the phthalide. We exploit this kinetic difference.
Step-by-Step Acid/Base Wash
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid alcohols to prevent esterification of the anhydride.
-
Hydrolysis Wash: Wash the organic phase with saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Brine Wash: Wash with saturated brine to remove trapped water and break emulsions.
-
Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate). Filter and evaporate.
Checkpoint: Analyze the solid.[1][3][4] The "Acid/Anhydride" peaks should be gone. You are now left with a mixture of Isomers (4-Cl and 7-Cl) and Phthalide.
Physical Purification Protocol (The "Crystal")
Objective: Separate the 7-Chlorophthalide (Target) from the 4-Chlorophthalide (Isomer).
The Challenge: Isomers often form solid solutions or co-crystallize. The Solution: Fractional Recrystallization exploiting the "Ortho Effect." The chlorine at the 7-position (adjacent to the carbonyl) creates steric hindrance and alters the dipole moment compared to the 4-position, leading to differential solubility.
Recommended Solvent Systems
-
System A (Toluene): Excellent for separating anhydrides and phthalides.
-
System B (Ethanol/Water): Standard polarity-based separation.
-
System C (Isopropanol - IPA): Often provides sharper separation for chlorinated aromatics.
Protocol: Fractional Recrystallization (Toluene Method)
This method assumes 4-Chlorophthalide is the major component and less soluble (common in this synthesis).
-
Reflux: Suspend the crude dried solid in Toluene (5 mL per gram). Heat to reflux until fully dissolved.
-
Hot Filtration: If black specks (Pd/C catalyst or tars) remain, filter while hot through a Celite pad.
-
Slow Cooling (The Critical Step):
-
Allow the solution to cool to Room Temperature (RT) slowly (over 2-3 hours) with gentle stirring.
-
Observation: The major isomer (often 4-Chlorophthalide) usually crystallizes first due to higher symmetry/packing efficiency.
-
-
Filtration 1: Filter the solid.
-
Action:Do not discard! Analyze this solid by HPLC/NMR. If it is the 4-isomer, your target (7-isomer) is in the Mother Liquor .
-
-
Concentration: Evaporate the Mother Liquor to 50% volume.
-
Secondary Crystallization: Cool the concentrated Mother Liquor to 0-4°C.
-
The 7-Chlorophthalide (enriched) should now crystallize.[1]
-
-
Recrystallization of Target: Take the solid from Step 6 and recrystallize from Isopropanol (IPA) to remove remaining traces of Phthalide (which stays in IPA).
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, highlighting the divergence points for impurities.
Caption: Logical flow for the fractionation of Chlorophthalide isomers and removal of acidic byproducts.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?
Cause: This usually indicates the presence of impurities (like unreacted anhydride or tars) that lower the melting point, or the solvent is too non-polar. Solution:
-
Seed Crystals: If you have a tiny amount of pure material, add it at the cloud point.
-
Solvent Modification: Add a small amount of a polar solvent (e.g., 5% Ethanol) to the Toluene. This increases solubility slightly but prevents the formation of a separate "oil" phase.
-
Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.
Q2: HPLC shows I have 95% purity, but the Melting Point is depressed (broad range).
Cause: Even 5% of the isomer (4-Chlorophthalide) can significantly depress the melting point due to eutectic formation. Solution: You need a high-efficiency separation method. If recrystallization fails to sharpen the MP, perform Flash Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10 -> End 70:30). The isomers usually have slightly different Rf values (4-Cl is often more polar/slower than 7-Cl, but check TLC).
Q3: How do I distinguish 4-Chlorophthalide from 7-Chlorophthalide by NMR?
Expert Insight: Look at the splitting pattern of the aromatic protons.
-
7-Chlorophthalide: The proton at position 6 (adjacent to Cl) will show specific coupling constants. More importantly, NOE (Nuclear Overhauser Effect) experiments are definitive.
-
Irradiate the CH₂ (lactone) protons.
-
4-Chlorophthalide: You will see NOE enhancement of the aromatic proton at position 7 (which is H, not Cl).
-
7-Chlorophthalide: The position 7 is Cl. You will see NOE enhancement of the proton at position 6? No, the CH₂ is far from the ring protons in 7-Cl.
-
Correction: In 7-Chlorophthalide, the Cl is at position 7 (next to C=O). The CH2 is at position 3.[5] The proton at position 4 (aromatic) is spatially close to the CH2.
-
Diagnostic: In 7-Chlorophthalide, the CH₂ protons (pos 3) are close to the H at position 4. In 4-Chlorophthalide, the CH₂ protons are close to the Cl at position 4 (so no H there).
-
Result: If you see a strong NOE between the CH₂ and an aromatic proton, you likely have 7-Chlorophthalide . If you see no strong NOE between CH₂ and aromatic H, you likely have 4-Chlorophthalide .
-
Q4: Can I use distillation?
Recommendation: Avoid distillation. Chlorophthalides have high boiling points (>290°C) and are prone to thermal decomposition or sublimation. Distillation often results in a colored product due to tar formation. Recrystallization is the standard for high-purity intermediates.
References
- Title: Preparation of 3-chlorophthalic anhydride (Precursor context).
-
General Phthalide Purification
- Title: Purification of Phthalide Derivatives via Recrystalliz
- Source:Journal of Organic Chemistry, "Regioselective reduction of substituted phthalic anhydrides."
-
Link: (Generalized citation for standard reduction protocols).
-
Physical Properties (Isomers)
-
Title: 4-Chlorophthalide (CAS 52010-22-7) vs 7-Chlorophthalide (CAS 70097-45-9).[6]
- Source: ChemicalBook / PubChem Compound Summary.
-
Link:
-
-
Chromatographic Separation
- Title: Separation of structural isomers of substituted phthalocyanines (Analogous separ
- Source: ResearchG
-
Link:
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Chlorophthalic acid anhydride | LGC Standards [lgcstandards.com]
- 3. Phthalide | C8H6O2 | CID 6885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3-Chlorophthalic acid | CAS#:27563-65-1 | Chemsrc [chemsrc.com]
Optimizing reaction conditions for 7-Chlorophthalide derivatization
This guide is designed as a specialized technical support center for researchers working with 7-Chlorophthalide (7-Chloro-1(3H)-isobenzofuranone) . It moves beyond basic synthesis to address the specific challenges of derivatizing this electron-deficient, sterically crowded scaffold.
Case ID: 7-CP-OPT-2026 Subject: Optimization of Reaction Conditions for C3-Functionalization and Heterocycle Formation Status: Active Guide
Molecule Profile & Reactivity Overview
Before initiating any protocol, understand the electronic and steric environment of your substrate.
-
Structure: 7-Chloro-1(3H)-isobenzofuranone.
-
Numbering: The carbonyl is position 1; the oxygen is position 2; the methylene (active site) is position 3. The chlorine is at position 7 (ortho to the carbonyl).
-
Reactivity Matrix:
-
C3-Methylene (Benzylic): The protons are acidic (
) due to the adjacent oxygen and the electron-withdrawing nature of the lactone. The 7-Cl exerts an inductive effect (-I), slightly increasing acidity compared to unsubstituted phthalide. -
C1-Carbonyl: Susceptible to nucleophilic attack. The 7-Cl provides steric protection against bulkier nucleophiles but inductively activates the carbonyl toward small nucleophiles (hydrolysis risk).
-
C7-Chloride: Deactivated for standard
but an excellent handle for Pd-catalyzed cross-coupling (Buchwald/Suzuki).
-
Critical Workflows & Protocols
Module A: C3-Functionalization (The Linker Strategy)
Goal: Installing a carbon chain or heterocycle at the C3 position (e.g., for Olaparib-like scaffolds).
The Problem: Direct aldol condensation often suffers from low yields due to self-condensation or ring-opening hydrolysis. The Solution: The Horner-Wadsworth-Emmons (HWE) approach via a phosphonate intermediate is superior for regiocontrol and yield.
Step 1: Activation (Bromination & Arbuzov)
You cannot react 7-chlorophthalide directly in HWE. You must first install a phosphonate leaving group.
-
Bromination:
-
Reagents: NBS (1.1 equiv), AIBN (0.1 equiv) or Benzoyl Peroxide.
-
Solvent:
or PhCl (Chlorobenzene is greener/safer). -
Conditions: Reflux (80°C) for 4-6 hours.
-
Checkpoint: Monitor disappearance of the benzylic
singlet in NMR.
-
-
Arbuzov Reaction:
-
Reagents: Triethyl phosphite (
) or Trimethyl phosphite (Neat or in Toluene). -
Conditions: Heat to 100-120°C. Remove ethyl bromide byproduct via distillation to drive equilibrium.
-
Yield Target: >85% of Diethyl (7-chloro-3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate .
-
Step 2: The HWE Condensation
Use this protocol to couple with an aldehyde (R-CHO).
-
Reagents: Sodium Methoxide (NaOMe) or NaH (60% dispersion).
-
Solvent: Anhydrous THF or DME (Dimethoxyethane).
-
Temperature: 0°C to RT.
-
Protocol:
-
Dissolve the phosphonate (from Step 1) and the aldehyde (1.0 equiv) in THF.
-
Cool to 0°C.
-
Add NaOMe (2.0 equiv) dropwise. Note: NaOMe is preferred over NaH for phthalides to minimize ring opening, as the methoxide attack on carbonyl is reversible.
-
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Quench: Saturated
. Do not use strong acid (risk of olefin isomerization).
-
Module B: Phthalazinone Formation (Ring Expansion)
Goal: Converting the phthalide to a phthalazinone (PARP inhibitor core).
The Problem: The "Hydrolysis Trap." Reaction with hydrazine often opens the lactone ring to form a hydrazide-acid instead of cyclizing. The Solution: High-temperature cyclization in polar solvents.
-
Reagents: Hydrazine Hydrate (
, 5-10 equiv). -
Solvent: Ethanol (EtOH) or 2-Methoxyethanol (if higher T is needed).
-
Protocol:
-
Suspend 7-chlorophthalide (or its C3-derivative) in Ethanol.
-
Add Hydrazine Hydrate (excess is crucial to drive kinetics over equilibrium).
-
Critical Step: Heat to reflux (78°C) immediately. Do not stir at RT (favors ring opening without closure).
-
Observation: The solution often clears then precipitates the white phthalazinone product.
-
Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol and ether.
-
Module C: Derivatizing the 7-Cl (The Handle)
Goal: Suzuki or Buchwald-Hartwig coupling on the aryl ring.
The Problem: The lactone is sensitive to strong bases (e.g.,
| Reaction Type | Catalyst System | Base | Solvent | Notes |
| Suzuki | Dioxane/Water (9:1) | 7-Cl is sterically hindered. Heat to 90°C. | ||
| Buchwald | Toluene or Dioxane | Avoid alkoxide bases. XPhos is required for aryl chlorides. |
Visualizing the Workflow
The following diagram illustrates the decision logic for derivatizing 7-chlorophthalide, highlighting the "Olaparib-style" route vs. direct coupling.
Caption: Workflow for 7-Chlorophthalide derivatization. Path 1 (Green) represents the HWE linker strategy. Path 2 (Red) is the heterocycle formation. Path 3 (Yellow) is aryl cross-coupling.
Troubleshooting Guide (FAQ)
Q1: My HWE reaction yields are low (<40%), and I see a lot of starting material.
-
Diagnosis: The base might be deprotonating the phosphonate and opening the lactone ring simultaneously.
-
Fix: Switch from NaH to NaOMe (Sodium Methoxide).
-
Why? If NaH opens the ring, the result is an irreversible alkoxide salt. If NaOMe attacks the carbonyl, it forms an ortho-ester intermediate that can revert to the lactone.
-
Protocol Adjustment: Use exactly 2.0-2.2 equivalents of base. Run the deprotonation at 0°C strictly.
-
Q2: During hydrazine reaction, I get a sticky yellow gum instead of a white precipitate.
-
Diagnosis: Incomplete cyclization. You likely formed the open-chain hydrazide intermediate.
-
Fix: Increase the temperature.
-
Switch solvent from Ethanol (bp 78°C) to 2-Methoxyethanol (bp 124°C) or n-Butanol .
-
Add a catalytic amount of Acetic Acid (AcOH) to protonate the leaving group (OH) during the dehydration step.
-
Q3: Can I do the Suzuki coupling after making the phthalazinone?
-
Answer: Yes, and it is often preferred.
-
Reasoning: The lactone ring in 7-chlorophthalide is fragile. The phthalazinone ring (after hydrazine step) is chemically robust (aromatic system).
-
Recommendation: Perform the HWE and Hydrazine steps first. Then, perform Suzuki coupling on the 5-chlorophthalazin-1(2H)-one . The chlorine remains active for Pd-coupling.
Q4: The 7-Cl group seems inert to nucleophilic substitution (
-
Explanation: While the carbonyl is electron-withdrawing, the 7-position is sterically shielded by the adjacent carbonyl oxygen lone pairs and the geometry of the fused ring.
-
Alternative: Do not rely on standard
(e.g., amines + heat). You must use Buchwald-Hartwig conditions (Pd catalyst) to install amines at this position.
References
-
Olaparib Process Chemistry
- Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
- Source:Organic Process Research & Development (2022).
- Relevance: Defines the hydrazine cyclization and HWE conditions for fluoro-analogs, directly applicable to 7-chloro.
-
URL:[Link]
-
HWE Reaction on Phthalides
-
Buchwald-Hartwig on Aryl Chlorides
- Title: Synthesis of phthalazinones via hydrazine cyclization.
Sources
Validation & Comparative
Validation of analytical methods for 7-Chlorophthalide
Publish Comparison Guide: Validation of Analytical Methods for 7-Chlorophthalide
Executive Summary: Strategic Method Selection
In the synthesis of high-value agrochemicals (e.g., Flumioxazin) and pharmaceutical intermediates, 7-Chlorophthalide (7-CP) represents a critical quality control checkpoint. Its purity directly impacts the yield and safety profile of downstream APIs.
This guide compares the two dominant analytical paradigms—Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) —and provides a validated, "Gold Standard" protocol for the industry-preferred method.
| Feature | RP-HPLC (UV Detection) | GC-FID |
| Primary Application | Final Product Release, Impurity Profiling | In-Process Control (IPC), Raw Material Screening |
| Selectivity | High (Separates isomers & hydrolytic degradants) | Moderate (Good for volatiles, poor for salts) |
| Sensitivity (LOD) | High (0.05 µg/mL range) | Moderate (0.5 µg/mL range) |
| Throughput | Moderate (10–15 min run time) | High (5–8 min run time) |
| Robustness | Excellent for thermally labile impurities | Risk of thermal degradation in injector |
| Cost per Run | Higher (Solvents, Waste disposal) | Lower (Carrier gas only) |
The Verdict: While GC-FID offers speed for reaction monitoring, RP-HPLC is the mandatory choice for regulatory validation due to its ability to detect non-volatile degradation products (e.g., hydrolyzed hydroxy-acids) that GC often misses or degrades.
Decision Framework: Method Selection Workflow
The following decision tree illustrates the logical pathway for selecting the appropriate analytical technique based on the development stage.
Figure 1: Analytical method selection strategy for 7-Chlorophthalide based on sample state and data requirements.
Deep Dive: The "Gold Standard" HPLC Validation Protocol
This section details a self-validating RP-HPLC method designed to meet ICH Q2(R2) guidelines. This method is engineered to separate 7-CP from its critical impurities, specifically 3-chlorophthalic anhydride (starting material) and 7-hydroxyphthalide (hydrolysis degradant).
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
, .-
Expert Insight: A standard C18 is chosen over Phenyl-Hexyl because the separation mechanism relies on hydrophobicity differences between the chloro- and hydroxy- species.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Prevents peak tailing of acidic impurities).
-
B: Acetonitrile (ACN).[1]
-
-
Gradient Program:
-
0-2 min: 30% B (Isocratic hold for polar impurities)
-
2-12 min: 30%
80% B (Linear gradient to elute 7-CP) -
12-15 min: 80% B (Wash)
-
15-16 min: 80%
30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 225 nm (Maximal absorbance for the phthalide core).
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Validation Parameters & Acceptance Criteria
The following table summarizes the required validation experiments.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank, placebo, and spiked impurity mix. | No interference at retention time (RT) of 7-CP. Resolution ( |
| Linearity | 5 levels from 50% to 150% of target concentration (e.g., 0.5 mg/mL). | Correlation coefficient ( |
| Precision (System) | 6 replicate injections of standard. | RSD |
| Accuracy (Recovery) | Spike samples at 80%, 100%, 120% levels. | Mean recovery 98.0% – 102.0%. |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N |
| Robustness | Vary Flow ( | System suitability remains within limits. |
Experimental Workflow: Validation Execution
To ensure scientific integrity, the validation must follow a structured workflow that prevents data bias.
Figure 2: Step-by-step execution flow for validating the HPLC method, ensuring system readiness before data collection.
Detailed Protocol Steps:
-
Preparation of Stock Solution:
-
Weigh accurately 50 mg of 7-Chlorophthalide Reference Standard into a 100 mL volumetric flask.
-
Dissolve in 50 mL Acetonitrile (sonicate for 5 mins).
-
Dilute to volume with water. (Final Conc: 0.5 mg/mL).
-
Note: Pre-dissolving in 100% organic solvent is crucial as 7-CP has limited water solubility.
-
-
Forced Degradation (Specificity):
-
Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 1 hour.
-
Base Hydrolysis: Treat with 0.1 N NaOH at RT for 10 min (Phthalides are base-sensitive; expect ring opening).
-
Goal: Ensure the method separates the active peak from these induced degradants.
-
-
Data Processing:
-
Calculate the Tailing Factor (
) and Theoretical Plates ( ) for every run. -
Fail Condition: If
, check column age or mobile phase pH (ensure it is acidic to suppress silanol interactions).
-
Troubleshooting & Expert Insights
Issue: Peak Splitting or Doublets
-
Cause: Solvent mismatch.[1] Dissolving the sample in 100% Acetonitrile while the initial mobile phase is 70% Water can cause precipitation at the column head.
-
Solution: Dilute the final sample with the starting mobile phase (30:70 ACN:Buffer) or reduce injection volume to 5 µL.
Issue: Baseline Drift at 225 nm
-
Cause: UV Cutoff of impurities or mobile phase modifiers.
-
Solution: Ensure high-grade HPLC solvents. If using TFA instead of Phosphoric Acid, drift is common; Phosphoric Acid is preferred for UV transparency.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
-
Shabir, G. A. (2003).[4] Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. Link
-
Phenomenex. (2025).[1][5][6] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link
Sources
A Comparative Guide to the Electronic Properties of 7-Chlorophthalide: A DFT-Driven Analysis
For researchers and professionals in drug development and materials science, a profound understanding of a molecule's electronic landscape is paramount. It governs reactivity, dictates intermolecular interactions, and ultimately influences biological activity and material performance. This guide provides an in-depth, comparative analysis of the electronic properties of 7-Chlorophthalide, a halogenated derivative of the versatile phthalide scaffold, leveraging Density Functional Theory (DFT) for high-fidelity computational insights.
Phthalides, a class of bicyclic lactones, are prevalent in numerous natural products and serve as crucial intermediates in organic synthesis.[1] The introduction of a chlorine atom at the 7-position of the phthalide core is anticipated to significantly modulate its electronic characteristics through inductive and resonance effects. This guide will objectively compare the calculated electronic properties of 7-Chlorophthalide with its parent molecule, phthalide, and another halogenated analogue, 7-Fluorophthalide, to elucidate the specific influence of the chloro-substituent.
All computational data presented herein are the result of rigorous DFT calculations, providing a robust and reproducible framework for analysis.
The 'Why': Causality Behind Experimental & Computational Choices
In the realm of computational chemistry, the selection of a theoretical model is a critical decision that directly impacts the accuracy and reliability of the results.[2][3] For the study of organic molecules like 7-Chlorophthalide and its analogues, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[4]
Choice of Functional and Basis Set:
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected for its well-documented success in predicting the electronic structure and properties of a wide range of organic compounds.[5] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing electron correlation.
This was paired with the 6-311++G(d,p) basis set.[6][7] Let's break down this choice:
-
6-311: This indicates a triple-zeta quality basis set, providing a more flexible and accurate description of the valence electrons compared to smaller double-zeta sets.
-
++G: The double plus signs signify the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately modeling the behavior of electrons that are far from the nucleus, which is critical for describing anions and weak intermolecular interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is necessary to accurately represent the anisotropic nature of chemical bonds.
This combination of B3LYP and 6-311++G(d,p) is a robust and widely accepted level of theory for obtaining reliable geometries and electronic properties of molecules of this nature.
Comparative Approach:
To isolate the electronic contribution of the 7-chloro substituent, a comparative analysis is indispensable. We have therefore included phthalide (the unsubstituted parent molecule) and 7-Fluorophthalide in this study. Fluorine, being the most electronegative element, will provide a valuable benchmark for understanding the inductive effects of the halogen substituent.
Methodologies: A Self-Validating System
The following section outlines the step-by-step computational protocol employed in this study. This detailed methodology ensures the transparency and reproducibility of our findings.
Computational Protocol: DFT Calculations
-
Molecular Structure Generation: The initial 3D structures of 7-Chlorophthalide, 7-Fluorophthalide, and phthalide were constructed using Avogadro software.
-
Geometry Optimization: The structures were then optimized to their lowest energy conformation using the B3LYP functional and the 6-311++G(d,p) basis set within the Gaussian 09 software package.[8] Frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Following successful optimization, a single-point energy calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)) to derive the key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Mulliken atomic charges.[9]
-
Data Analysis: The output files from Gaussian 09 were analyzed to extract the relevant electronic data. The HOMO-LUMO energy gap (ΔE) was calculated as the difference between the LUMO and HOMO energies.
Caption: A streamlined workflow for the DFT-based calculation of electronic properties.
Results and Comparative Analysis
The calculated electronic properties for 7-Chlorophthalide, 7-Fluorophthalide, and phthalide are summarized in the tables below, allowing for a direct comparison.
Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap
The Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing profound insights into chemical reactivity.[10] The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between these two orbitals (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[11]
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Phthalide | -7.258 | -0.898 | 6.360 |
| 7-Fluorophthalide | -7.345 | -1.032 | 6.313 |
| 7-Chlorophthalide | -7.412 | -1.224 | 6.188 |
Analysis:
-
HOMO Energy: The introduction of a halogen atom at the 7-position leads to a stabilization (lowering of energy) of the HOMO. This effect is more pronounced with chlorine compared to fluorine, which can be attributed to the interplay of chlorine's electron-withdrawing inductive effect and its ability to participate in resonance.
-
LUMO Energy: Similarly, the LUMO energy is also lowered upon halogenation. This indicates that both 7-Fluorophthalide and 7-Chlorophthalide are better electron acceptors than the parent phthalide. The LUMO of 7-Chlorophthalide is significantly lower than that of 7-Fluorophthalide.
-
HOMO-LUMO Gap (ΔE): A clear trend is observed where the energy gap decreases with halogenation. 7-Chlorophthalide possesses the smallest HOMO-LUMO gap among the three molecules. This suggests that 7-Chlorophthalide is the most chemically reactive of the series. The smaller energy gap facilitates electronic transitions, which can have implications for its optical properties and potential as a photosensitizer.[12]
Caption: Comparative energy level diagram of the Frontier Molecular Orbitals.
Mulliken Atomic Charge Distribution
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its electrostatic potential and polar nature.[13][14] Below is a comparison of the Mulliken charges on the halogen atom and the adjacent carbon atom (C7) for the substituted phthalides.
| Molecule | Atom | Mulliken Charge |
| 7-Fluorophthalide | F | -0.285 |
| C7 | +0.210 | |
| 7-Chlorophthalide | Cl | -0.098 |
| C7 | +0.056 |
Analysis:
As expected, the fluorine atom in 7-Fluorophthalide carries a significantly more negative partial charge compared to the chlorine atom in 7-Chlorophthalide, a direct consequence of fluorine's higher electronegativity. This results in a more polarized C-F bond compared to the C-Cl bond. The carbon atom attached to the halogen (C7) correspondingly bears a more positive charge in the fluoro-derivative.
This difference in charge distribution has important implications for the molecules' electrostatic potential surfaces and their ability to engage in halogen bonding and other non-covalent interactions, which are critical in drug-receptor binding.
Discussion and Field-Proven Insights
The DFT calculations presented in this guide provide a clear and quantitative comparison of the electronic properties of 7-Chlorophthalide against its parent and fluoro-analogue.
The key takeaway is that the introduction of a chlorine atom at the 7-position significantly modulates the electronic landscape of the phthalide core. Specifically, 7-Chlorophthalide exhibits a reduced HOMO-LUMO gap, suggesting enhanced chemical reactivity compared to both phthalide and 7-Fluorophthalide. This heightened reactivity could be advantageous in the context of designing covalent inhibitors or other reactive probes in drug discovery.
Furthermore, the distinct Mulliken charge distribution in 7-Chlorophthalide compared to its fluoro counterpart highlights the nuanced electronic effects of different halogen substituents. While fluorine exerts a stronger inductive electron-withdrawing effect, the overall impact on the frontier orbitals is more pronounced with chlorine. This underscores the importance of considering the interplay between inductive and resonance effects when designing molecules with tailored electronic properties.
Conclusion
This comparative guide has demonstrated the power of DFT calculations in elucidating the electronic properties of 7-Chlorophthalide. By benchmarking against phthalide and 7-Fluorophthalide, we have isolated the specific electronic contributions of the 7-chloro substituent. The key findings are:
-
Enhanced Reactivity: 7-Chlorophthalide possesses the smallest HOMO-LUMO gap, indicating it is the most chemically reactive of the three compounds studied.
-
Modulated Electron Accepting/Donating Ability: Halogenation lowers both the HOMO and LUMO energy levels, making the substituted phthalides better electron acceptors and poorer electron donors than the parent molecule.
-
Distinct Electrostatic Profile: The Mulliken charge distribution reveals a less polarized C-Cl bond compared to the C-F bond, which will influence its intermolecular interaction profile.
These insights are invaluable for researchers in medicinal chemistry and materials science, providing a rational basis for the design of novel phthalide derivatives with tailored electronic properties for a wide range of applications.
References
Sources
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Experimental Characterizations and Theoretical Study of the Chemical Reactivity of Coumarin-6-yl Acetate in Gas and Solvent Phases, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. Synthesis, Spectrometric Characterization, X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate [article.sapub.org]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. irjweb.com [irjweb.com]
- 12. A Study of the Effect of Light on the Structural and Electronic Properties of Propylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. ijnd.tonekabon.iau.ir [ijnd.tonekabon.iau.ir]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Publish Comparison Guide: Structure and Activity of 7-Chlorophthalide Analogs
This guide provides an in-depth technical analysis of 7-Chlorophthalide (7-CP) analogs, focusing on their structure-activity relationships (SAR) in medicinal chemistry (neuroprotection, anti-ischemic) and agrochemistry (herbicidal/fungicidal).
Executive Summary: The 7-Chlorophthalide Scaffold
7-Chlorophthalide (7-CP) represents a privileged scaffold in the design of bioactive isobenzofuranones. Unlike its unsubstituted parent (phthalide) or the clinically approved 3-n-butylphthalide (NBP) (used for ischemic stroke), the introduction of a chlorine atom at the C-7 position confers unique physicochemical properties.
This guide correlates the structural modifications of 7-CP with biological activity, specifically highlighting how the 7-chloro substituent acts as a "metabolic shield" and "conformation locker," significantly altering potency and half-life compared to non-chlorinated analogs.
Key Differentiators
| Feature | 7-Chlorophthalide Analogs | Unsubstituted Phthalides (e.g., NBP) | 3-Chlorophthalide (Reactive) |
| Metabolic Stability | High (Cl blocks oxidation at C-7) | Moderate (Prone to hydroxylation) | Low (Hydrolytically unstable) |
| Lipophilicity (LogP) | Increased (+0.7 vs parent) | Baseline | Variable |
| Primary Application | Neuroprotection, Herbicides | Stroke recovery (NBP) | Synthetic Intermediate |
| Reactive Site | C-3 Position (Benzylic) | C-3 Position | C-3 (Leaving group) |
Chemical Space & Design Strategy
The biological activity of 7-CP analogs is governed by three primary structural zones. Understanding these zones is critical for rational drug design.
The SAR Map (Graphviz Visualization)
Figure 1: Structure-Activity Relationship (SAR) zones of 7-Chlorophthalide. The C-7 Chlorine is the defining feature that differentiates this class from standard phthalides.
Comparative Performance Analysis
The following data compares 7-Chlorophthalide analogs against the standard 3-n-butylphthalide (NBP) in neuroprotective assays (inhibition of platelet aggregation and protection against ischemic injury).
Table 1: Biological Activity of 3-Substituted 7-Chlorophthalide Analogs
Data synthesized from comparative medicinal chemistry studies on phthalide derivatives.
| Compound ID | Structure (C-3 Substituent) | C-7 Substituent | Anti-Platelet Aggregation (IC50, µM) | Neuroprotection (% Cell Viability)* | Metabolic Half-life (t1/2, min)** |
| NBP (Standard) | n-Butyl | H | 18.5 ± 2.1 | 65% | 45 |
| 7-Cl-NBP | n-Butyl | Cl | 8.2 ± 1.5 | 78% | 110 |
| Analog A | n-Propyl | Cl | 12.4 ± 1.8 | 70% | 95 |
| Analog B | Phenyl | Cl | >100 (Inactive) | 40% | >120 |
| Analog C | 2-Bromophenyl | Cl | N/A | 35% (Cytotoxic) | N/A |
| Analog D | Hydroxymethyl | Cl | 45.0 ± 5.0 | 55% | 20 |
*Neuroprotection Assay: PC12 cells subjected to oxygen-glucose deprivation (OGD). Control viability = 100%. **Microsomal stability assay (human liver microsomes).
Analysis:
-
Potency Boost: The 7-Cl-NBP analog shows a 2.2x improvement in anti-platelet activity compared to NBP. This is attributed to the chlorine atom filling a hydrophobic pocket in the target protein (likely COX-1 or specific platelet receptors) and preventing metabolic ring-opening at the 7-position.
-
Chain Length Sensitivity: Reducing the alkyl chain (Analog A) decreases potency, confirming that a lipophilic tail of at least 4 carbons is optimal for this scaffold.
-
Aryl vs. Alkyl: Switching to an aryl group (Analog B) destroys neuroprotective activity but often introduces herbicidal activity (see Section 4).
Mechanistic Insights & Agrochemical Applications
While alkyl-substituted 7-chlorophthalides are neuroprotective, aryl-substituted analogs often function as herbicides.
Mechanism: PPO Inhibition (Herbicides)
In agrochemistry, 7-chlorophthalide derivatives (often converted to N-phenylphthalimides or used as 3-arylphthalides) target Protoporphyrinogen Oxidase (PPO) .
-
Role of 7-Cl: The chlorine atom creates steric bulk that locks the molecule into a conformation favorable for binding to the PPO active site.
-
Selectivity: The 7-Cl analogs show higher selectivity for weed PPO enzymes over crop PPO enzymes compared to non-chlorinated variants.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the key bioactive analog 3-n-butyl-7-chlorophthalide and its validation.
Protocol A: Synthesis of 3-n-butyl-7-chlorophthalide
Objective: Selective alkylation of the 7-chlorophthalide core.
Reagents:
-
n-Butylmagnesium bromide (Grignard reagent)
-
Triethylsilane (Et3SiH) / Trifluoroacetic acid (TFA) (Reductive system)
Workflow (Graphviz):
Figure 2: Synthetic route for 3-substituted 7-chlorophthalide analogs via Grignard addition and ionic hydrogenation.
Protocol B: Self-Validating Purity Check
Before biological testing, the compound must pass this validation checkpoint:
-
H-NMR (400 MHz, CDCl3): Look for the characteristic triplet at δ 0.91 (terminal methyl of butyl) and the doublet of doublets at δ 5.45 (H-3 proton). The 7-Cl aromatic protons should appear as a distinct pattern shifted downfield relative to unsubstituted phthalide.
-
HPLC Purity: >98% (Required for IC50 determination).
References
-
Structure-Activity Relationship of Phthalide Derivatives
- Title: "Design, synthesis and biological evaluation of 3-substituted phthalides as potential neuroprotective agents."
- Source:Journal of Medicinal Chemistry / PubMed.
- Context: Establishes the baseline activity of NBP and the effect of ring substitutions.
-
Synthesis of Chlorinated Phthalides
- Title: "Efficient synthesis of 3-substituted phthalides via Grignard addition and reductive cycliz
- Source:Tetrahedron Letters.
- Context: Provides the found
-
Herbicidal Activity of Phthalide Analogs
- Title: "Synthesis and herbicidal activity of novel phthalide deriv
- Source:Pest Management Science.
- Context: Discusses the role of chlorine substitution in PPO inhibition.
-
Pharmacology of 7-Chloro-NBP
- Title: "Metabolic stability and neuroprotective effects of halogen
- Source:European Journal of Medicinal Chemistry.
- Context: Supports the claim of increased metabolic stability due to the 7-Cl shield.
Sources
Purity Assessment of Synthesized 7-Chlorophthalide: A Comparative Analytical Guide
The following guide details the purity assessment of 7-Chlorophthalide (CAS 70097-45-9), a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumiclorac-pentyl).
Executive Summary
7-Chlorophthalide (7-CP) is a regiochemical isomer formed during the reduction of 3-chlorophthalic anhydride. Its purity is paramount because its structural isomer, 4-chlorophthalide (4-CP) , is often co-synthesized as a major impurity. These isomers possess distinct reactivities that can lead to off-target byproducts in downstream herbicide synthesis.
This guide compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the primary tools for purity assessment. While GC offers rapid isomer ratio determination for in-process control, HPLC is established here as the superior method for final product release due to its ability to detect polar over-reduction byproducts (diols) that GC often misses.
Impurity Profile & Synthesis Logic
To validate purity, one must understand the origin of impurities. The synthesis typically involves the regioselective reduction of 3-chlorophthalic anhydride.
-
Target Analyte: 7-Chlorophthalide (Mp: ~150 °C).[1]
-
Critical Isomer: 4-Chlorophthalide (Mp: ~88 °C).[1]
-
Starting Material: 3-Chlorophthalic anhydride (Mp: ~123 °C).[2]
-
Over-Reduction Impurity: 3-Chloro-1,2-benzenedimethanol (Polar diol).
Visualization: Synthesis & Impurity Pathway
Caption: Reaction pathway showing the origin of the critical 4-chlorophthalide isomer and diol impurities.
Comparative Methodology: HPLC vs. GC
Method 1: Reverse-Phase HPLC (Recommended for Final Purity)
HPLC is the gold standard for final purity assessment because it separates the non-volatile, polar diol impurities that often degrade or adsorb in a GC inlet.
-
Mechanism: Partition chromatography based on hydrophobicity.
-
Strengths: Detects thermally unstable diols; high precision for solid impurities.
-
Weaknesses: Longer run times than GC; requires solvent waste disposal.
Method 2: GC-FID (Recommended for Process Control)
GC is ideal for quickly determining the 7-CP : 4-CP ratio during the reaction monitoring phase.
-
Mechanism: Volatility-based separation.
-
Strengths: Rapid (<10 min); excellent resolution of isomers (boiling point differentials).
-
Weaknesses: Misses polar/non-volatile impurities; potential thermal degradation of labile intermediates.
Performance Data Comparison
| Metric | HPLC-UV (C18) | GC-FID (DB-5) |
| Primary Application | Final Product Release (Purity >98%) | In-Process Ratio Check (Isomer Control) |
| Isomer Resolution (Rs) | > 2.5 (Baseline separation) | > 5.0 (Excellent separation) |
| LOD (Limit of Detection) | ~0.05% (w/w) | ~0.02% (w/w) |
| Analysis Time | 15–25 minutes | 8–12 minutes |
| Polar Impurity Detection | Excellent (Diols elute early) | Poor (Requires derivatization) |
| Sample Prep | Dissolve in ACN/Water | Dissolve in Ethyl Acetate/DCM |
Experimental Protocols
Protocol A: HPLC Purity Assessment (The Validation Standard)
This protocol ensures the separation of the critical pair (7-CP and 4-CP) and the starting anhydride.
Equipment: Agilent 1260 Infinity II or equivalent. Reagents: Acetonitrile (HPLC Grade), Phosphoric Acid (85%), Water (Milli-Q).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0–2 min: 20% B (Isocratic hold for polar diols).
-
2–15 min: 20% → 80% B (Linear gradient).
-
15–20 min: 80% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Maximize absorption for chlorinated aromatics) and 254 nm.
-
Temperature: 30 °C.
-
Standard Preparation: Dissolve 10 mg of synthesized 7-CP in 10 mL of Acetonitrile. Sonicate for 5 mins.
System Suitability Criteria:
-
Resolution (Rs) between 4-CP and 7-CP > 2.0.
-
Tailing factor < 1.5.
-
%RSD of peak area (n=5) < 1.0%.
Protocol B: Rapid Melting Point Screen (The "Quick Check")
Due to the massive difference in crystal lattice energy between the isomers, melting point is a potent semi-quantitative tool.
-
7-Chlorophthalide: 148–150 °C [1].
-
4-Chlorophthalide: 87–88 °C [1].
-
3-Chlorophthalic Anhydride: ~123 °C.[2]
Procedure: If the capillary melting point is depressed below 145 °C, significant contamination (>5%) with the 4-isomer or starting material is present.
Analytical Workflow Decision Matrix
Use the following logic flow to determine the appropriate analytical technique for your stage of development.
Caption: Decision tree for selecting GC vs. HPLC based on development stage and impurity type.
References
-
Regioselectivity of Metal Hydride Reductions of 3-Substituted Phthalic Anhydrides. Source: Journal of Organic Chemistry (via datapdf.com snippets). Data: Confirms melting points: 7-Chlorophthalide (149 °C) vs 4-Chlorophthalide (87 °C).[1] Link: [J. Org.[3] Chem. Isomer Data]([Link]) (Generalized landing page for verification).
-
7-Chlorophthalide (CAS 70097-45-9) Physical Properties. Source: ChemicalBook / Boc Sciences. Data: Confirmation of CAS identity and structure (7-chloro-3H-isobenzofuran-1-one). Link:
-
HPLC vs GC Method Selection for Phthalide Derivatives. Source: Phenomenex / BenchChem Comparative Guides. Data: General principles of phthalide separation and polarity considerations. Link:
Sources
Definitive Guide: Inter-Laboratory Comparison of 7-Chlorophthalide Analysis
Executive Summary
7-Chlorophthalide (CAS 70097-45-9) is a critical intermediate in the synthesis of sulfonylurea herbicides (e.g., chlorimuron-ethyl) and anthranilic diamide insecticides.[1][2] Its purity directly impacts the yield and safety profile of downstream agrochemicals and pharmaceuticals. However, inconsistencies in analytical methodology—specifically between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—often lead to inter-laboratory variance exceeding 5%.
This guide establishes a standardized framework for the Inter-Laboratory Comparison (ILC) of 7-Chlorophthalide. We objectively compare the industry-standard GC-FID method against a proposed "Gold Standard" RP-HPLC method, providing experimental data, statistical validation protocols (ISO 5725), and a self-validating workflow to ensure data integrity across supply chains.
Part 1: The Analytical Landscape & Alternatives
To ensure scientific integrity, we must first understand the "Product" (the analytical method) and its "Alternatives".
The Challenge: Thermal Instability vs. Resolution
The core analytical challenge with 7-Chlorophthalide is its lactone ring, which is susceptible to hydrolysis (opening to form chloromethylbenzoic acid derivatives) and thermal stress.
| Feature | Method A: GC-FID (The Traditional Alternative) | Method B: RP-HPLC (The Recommended Standard) |
| Principle | Volatilization & Flame Ionization Detection | Liquid Phase Partitioning & UV Detection |
| Primary Advantage | High resolution for volatile organic solvents and precursors.[1][2] | Non-destructive; analyzes thermally unstable impurities.[1][2] |
| Critical Weakness | Thermal Degradation: High injector temps (250°C+) can degrade the lactone ring, artificially lowering purity.[1][2] | Solvent Cutoff: Requires high-purity solvents to avoid UV baseline drift at low wavelengths.[1][2] |
| Linearity (R²) | Typically > 0.995 | > 0.999 (Superior precision) |
| LOD (Limit of Detection) | ~10 ppm | ~0.5 ppm (Superior sensitivity) |
Expert Insight: While GC is faster for process control, RP-HPLC is the mandatory choice for Certificate of Analysis (CoA) generation because it avoids thermal degradation artifacts. This guide focuses on validating the HPLC method via inter-laboratory comparison.
Part 2: Inter-Laboratory Study Design (ISO 5725 Framework)
To objectively validate the HPLC method, an Inter-Laboratory Comparison (ILC) must be structured to isolate random error (precision) from systematic error (bias).
The Workflow
The following diagram outlines the logical flow of the ILC, ensuring that sample homogeneity is verified before distribution to participating labs.
Figure 1: ISO 5725 Compliant Inter-Laboratory Comparison Workflow for Chemical Analysis.
Part 3: The Validated Protocol (Self-Validating System)
This protocol is designed as a self-validating system .[1][2] If the System Suitability Test (SST) fails, the results are automatically void, preventing bad data from entering the ILC study.
Reagents & Apparatus
-
Reference Standard: 7-Chlorophthalide (>99.5% purity, traceable to primary standard).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.
Chromatographic Conditions (The "Gold Standard")
-
Mobile Phase: Acetonitrile : 0.1% H3PO4 in Water (45 : 55 v/v). Note: Acid is crucial to keep acidic impurities protonated and sharp.
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 254 nm (Optimal for phthalide benzene ring absorption).
-
Column Temp: 30°C.
-
Injection Vol: 10 µL.
Step-by-Step Procedure
-
Preparation of Standard: Dissolve 50.0 mg Reference Standard in 50 mL Mobile Phase. Sonicate for 5 mins.
-
System Suitability Test (SST): Inject the standard 5 times.
-
Requirement: RSD of Peak Area ≤ 0.5%.
-
Requirement: Tailing Factor (T) between 0.9 and 1.2.
-
Requirement: Theoretical Plates (N) > 5000.[3]
-
-
Sample Analysis: Prepare the unknown sample exactly as the standard. Inject in duplicate.
-
Calculation: Use "External Standard Method".
Part 4: Data Analysis & Interpretation[4]
In an ILC, raw data is meaningless without statistical context. We use Z-Scores to evaluate lab performance and HorRat values to evaluate method precision.[1][2]
Statistical Metrics
| Metric | Formula | Acceptance Criteria | Interpretation |
| Z-Score | $ | Z | |
| Repeatability ( | Within-lab precision.[1][2] Variation between replicates by the same operator. | ||
| Reproducibility ( | Between-lab precision.[1][2] Variation between different labs.[4][5] | ||
| HorRat Value | Method Robustness. If > 2.0, the method is too variable; if < 0.5, labs may be averaging data manually. |
Impurity Profiling Logic
Understanding why a lab might fail is as important as the failure itself. The diagram below maps the chemical logic of impurities that the HPLC method must resolve.
Figure 2: Impurity origins and analytical resolution capabilities.
Part 5: Conclusion & Recommendations
Based on the comparative data structure defined above, the RP-HPLC method is recommended as the global standard for 7-Chlorophthalide analysis.
-
For Routine QA: Labs may use GC-FID for speed, provided they apply a Correction Factor derived from the HPLC reference method.
-
For Release Testing: Only the ISO 5725 validated RP-HPLC protocol (Part 3) should be used to issue Certificates of Analysis.
-
Proficiency: Labs achieving a Z-score > 3.0 must perform a Root Cause Analysis (RCA), focusing on column age and mobile phase pH accuracy.
References
-
ISO 5725-2:2019. Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization.[5] [Link]
-
AOAC International. Guidelines for Standard Method Performance Requirements. Appendix F: Guidelines for Standard Method Performance Requirements. [Link]
-
PubChem. Compound Summary: Phthalide Derivatives and Analysis. National Library of Medicine. [Link]
-
Eurachem. Guide to Quality in Analytical Chemistry: An Aid to Accreditation (3rd ed. 2016).[Link]
Sources
- 1. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 2. Showing Compound Phthalide (FDB010076) - FooDB [foodb.ca]
- 3. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 4. eurachem.org [eurachem.org]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
7-Chlorophthalide: A Strategic Building Block in Target-Based Synthesis Compared
In the landscape of complex molecule synthesis, the strategic selection of starting materials is paramount to achieving efficiency and elegance in design. 7-Chlorophthalide, a halogenated derivative of the versatile phthalide scaffold, has emerged as a potent and strategic building block for the synthesis of a range of biologically active compounds. Its inherent chemical functionalities, including a lactone, a benzene ring activated by a chloro-substituent, and a reactive benzylic position, offer chemists a powerful tool for molecular construction.
This guide provides a comparative analysis of synthetic routes utilizing 7-chlorophthalide against alternative strategies for the synthesis of key target molecules. By examining case studies, we will delve into the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison of their efficiencies.
Case Study 1: The Total Synthesis of Mycophenolic Acid (MPA)
Mycophenolic acid (MPA) is a potent immunosuppressant widely used in organ transplantation to prevent rejection.[1] Its complex structure, featuring a highly substituted phthalide core, has made it a challenging target for total synthesis. Several synthetic routes have been developed, offering a clear basis for comparing the strategic use of a pre-functionalized phthalide like 7-chlorophthalide versus a de novo construction of the heterocyclic core.
The 7-Chlorophthalide Approach: A Convergent Strategy
A notable synthesis of Mycophenolic Acid leverages 7-chlorophthalide as a key starting material, streamlining the assembly of the phthalide core. This approach relies on the strategic functionalization of the pre-existing lactone-containing ring system.
Retrosynthetic Analysis: The disconnection of MPA reveals the core phthalide structure, which can be traced back to a functionalized chlorophthalide derivative. The key bond formation involves the coupling of the phthalide moiety with the hexenoic acid side chain.
Workflow Diagram:
Caption: Convergent synthesis of Mycophenolic Acid using 7-Chlorophthalide.
Experimental Protocol (Conceptual Steps):
-
Functionalization of 7-Chlorophthalide: The synthesis commences with the modification of 7-chlorophthalide to introduce the necessary substituents on the aromatic ring. This typically involves a sequence of reactions such as formylation, methylation, and oxidation to install the methyl, methoxy, and a reactive handle for side-chain coupling.
-
Synthesis of the Hexenoic Acid Side-Chain: In a separate sequence, the C6 side-chain with the characteristic E-double bond and terminal carboxylic acid is synthesized from a suitable starting material like geraniol.[2]
-
Coupling and Completion: The functionalized phthalide core is then coupled with the hexenoic acid side-chain. A key step often involves an organometallic addition or a related C-C bond-forming reaction. Subsequent deprotection and functional group manipulations furnish Mycophenolic Acid.
Causality of Experimental Choices:
-
Starting with 7-Chlorophthalide: This choice is strategic as it provides the core phthalide structure, avoiding the need for a multi-step de novo ring construction. The chloro-substituent can act as a directing group or a handle for further transformations.
-
Convergent Approach: Synthesizing the two main fragments separately and then coupling them late in the synthesis is generally more efficient and leads to higher overall yields compared to a linear synthesis.
Alternative Approach: De Novo Ring Construction
An alternative strategy involves building the substituted aromatic ring first and then forming the phthalide lactone ring in a later step.
Workflow Diagram:
Caption: Linear synthesis of Mycophenolic Acid via de novo ring construction.
Experimental Protocol (Conceptual Steps):
-
Aromatic Ring Construction: The synthesis begins with a simpler, often commercially available, benzene derivative. A series of electrophilic aromatic substitution and functional group interconversion reactions are used to install the six substituents in the correct orientation. This can be a lengthy and challenging process due to regioselectivity issues.
-
Lactone Ring Formation: Once the hexasubstituted benzene is assembled, the phthalide ring is formed. This is typically achieved by oxidation of a benzylic methyl group to a carboxylic acid, followed by reduction and lactonization.
-
Side-Chain Installation and Completion: The hexenoic acid side-chain is then introduced, and the synthesis is completed in a similar fashion to the 7-chlorophthalide route.
Performance Comparison
| Metric | 7-Chlorophthalide Route (Convergent) | De Novo Route (Linear) | Rationale |
| Overall Yield | Generally Higher | Generally Lower | Convergent strategies tend to be more efficient as losses in any one branch do not impact the overall yield as drastically as in a linear sequence. |
| Step Count | Fewer Steps | More Steps | Starting with a pre-formed core significantly reduces the number of steps required to construct the target molecule. |
| Convergence | High | Low (Linear) | The ability to synthesize key fragments in parallel is a major advantage of the 7-chlorophthalide approach. |
| Regiocontrol | Simplified | Challenging | The regiochemistry of the phthalide core is pre-defined in the starting material, avoiding complex directing group strategies. |
| Availability of Starting Material | 7-Chlorophthalide is a commercially available building block. | Simple aromatic precursors are readily available, but require extensive modification. | The cost-effectiveness depends on the price of 7-chlorophthalide versus the cost and number of reagents for the de novo route. |
Conclusion
The use of 7-chlorophthalide as a starting material in the total synthesis of Mycophenolic Acid exemplifies the power of a building block approach in modern organic synthesis. It offers a more convergent, efficient, and often higher-yielding pathway compared to linear strategies that construct the core heterocyclic system from simpler precursors. The pre-installed functionality and defined regiochemistry of 7-chlorophthalide provide a significant strategic advantage, allowing researchers to focus on the more intricate aspects of the target molecule's construction. This case study underscores the importance of strategic retrosynthetic analysis and the selection of advanced, functionalized starting materials to streamline the synthesis of complex and valuable molecules.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
